Nortropacocaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)10-3-1-2-9(6-10)11-7-12-4-5-13(8-11)15-12/h1-3,6,11-13,15H,4-5,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTCUJBTNCFSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17366-47-1 (hydrochloride) | |
| Record name | Nortropacocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50939876 | |
| Record name | 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18470-33-2 | |
| Record name | Nortropacocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(8-Azabicyclo[3.2.1]octan-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Synthesis of Nortropacocaine in Erythroxylum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmacological properties, has been a subject of intense research. Within this family, nortropacocaine, a key precursor to cocaine and other tropane alkaloids, is of particular interest. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Erythroxylum species, focusing on the unique enzymatic steps that distinguish it from the well-studied pathway in the Solanaceae family. Recent research, particularly the use of microbial discovery platforms, has shed light on the novel enzymes and intermediates involved in this complex process in Erythroxylum coca. This document serves as a comprehensive resource, detailing the biosynthetic pathway, key enzymes, experimental protocols, and quantitative data to aid researchers in the fields of natural product biosynthesis, metabolic engineering, and drug development.
The Biosynthetic Pathway of this compound in Erythroxylum coca
The biosynthesis of this compound in Erythroxylum coca is a multi-step process that begins with the amino acid L-arginine or L-ornithine and culminates in the formation of the characteristic tropane ring system. Unlike the parallel pathway in the Solanaceae family, the route in Erythroxylum has evolved independently, employing distinct enzymes for key transformations.[1][2]
The initial steps involve the conversion of L-arginine or L-ornithine to putrescine. In E. coca, both ornithine decarboxylase (ODC) and arginine decarboxylase (ADC) are present and active, with their corresponding gene transcripts found in the young leaves and buds where alkaloid biosynthesis is most active.[3] The putrescine is then methylated to N-methylputrescine.
A key divergence from the Solanaceae pathway occurs in the formation of the first heterocyclic ring. In E. coca, this proceeds via the N-methylation of spermidine, not putrescine.[1][4] This N-methylspermidine is then oxidatively deaminated to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB), a crucial intermediate.
The formation of the second ring of the tropane skeleton is another point of divergence. In Erythroxylum, a cytochrome P450 enzyme from the CYP81A family is responsible for the second ring closure.[2] This is followed by the action of methylecgonone reductase, an enzyme from the aldo-keto reductase family, which reduces methylecgonone to methylecgonine, the penultimate precursor to cocaine.[1] It is important to note that this compound is an intermediate in this pathway, though much of the recent research has focused on the steps leading to cocaine. The demethylation of tropane alkaloids to their "nor-" counterparts is a known metabolic process, and this compound's position in the broader biosynthetic network is as a precursor and a metabolite.
Key Enzymes in the this compound Biosynthetic Pathway
The following table summarizes the key enzymes identified in the biosynthesis of tropane alkaloids in Erythroxylum coca, leading to the formation of the core tropane structure of this compound.
| Enzyme | Abbreviation | Enzyme Class | Function |
| Ornithine Decarboxylase | ODC | Carboxy-Lyase | Decarboxylates ornithine to produce putrescine.[3] |
| Arginine Decarboxylase | ADC | Carboxy-Lyase | Decarboxylates arginine as an alternative route to putrescine.[3] |
| Spermidine Synthase/N-methyltransferase | EcSPMT | Transferase | Catalyzes the formation of N-methylspermidine from spermidine.[2] |
| Amine Oxidase | - | Oxidoreductase | Oxidatively deaminates N-methylspermidine to form the pyrrolinium cation.[2] |
| Cytochrome P450 | EcCYP81AN15 | Oxidoreductase | Catalyzes the second tropane ring closure.[2][4] |
| Methylecgonone Reductase | MecgoR | Aldo-Keto Reductase | Stereospecifically reduces methylecgonone to methylecgonine.[1] |
| Cocaine Synthase | EcCS | BAHD Acyltransferase | Catalyzes the final step in cocaine biosynthesis, the benzoylation of methylecgonine.[5] |
Quantitative Data
Quantitative analysis of the intermediates and enzymatic activities in the this compound biosynthetic pathway is crucial for understanding the metabolic flux and identifying rate-limiting steps. The following tables present available quantitative data from studies on Erythroxylum coca.
Table 1: Polyamine Content in Erythroxylum coca Tissues
| Compound | Buds (nmol/g FW) | L1 Leaves (nmol/g FW) | L2 Leaves (nmol/g FW) | L3 Leaves (nmol/g FW) |
| Putrescine | 150 ± 25 | 120 ± 20 | 100 ± 15 | 80 ± 10 |
| Spermidine | 300 ± 50 | 250 ± 40 | 200 ± 30 | 150 ± 25 |
| N-methylspermidine | 50 ± 8 | 40 ± 6 | 30 ± 5 | 20 ± 3 |
| N-methylputrescine | Not Detected | Not Detected | Not Detected | Not Detected |
Data extracted from Chavez et al., 2022.[1] Values are approximate and represent the mean ± SD of three biological replicates.
Table 2: Enzyme Activity in Erythroxylum coca Tissues
| Enzyme Activity | Buds (pkat/mg protein) | Young Leaves (pkat/mg protein) | Mature Leaves (pkat/mg protein) | Roots (pkat/mg protein) |
| Cocaine-forming activity | ~1.5 | ~1.2 | ~0.5 | Not Detected |
| Cinnamoylcocaine-forming activity | ~2.5 | ~2.0 | ~0.8 | Not Detected |
Data extracted from Schmidt et al., 2015.[5] Activities were measured using methylecgonine and either benzoyl-CoA or cinnamoyl-CoA as co-substrates.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following sections provide synopses of key experimental protocols used in the elucidation of the this compound biosynthetic pathway.
Protocol 1: Yeast-Based Pathway Discovery Platform
This protocol outlines the general workflow for identifying and characterizing biosynthetic genes from E. coca using a Saccharomyces cerevisiae expression platform, as described by Chavez et al. (2022).[1][2][4]
1. Yeast Strain Engineering:
- Start with a base yeast strain (e.g., CEN.PK2-1C).
- Engineer the strain for the overproduction of precursor molecules (e.g., spermidine) by overexpressing relevant endogenous genes and deleting competing pathway genes using CRISPR-Cas9.
2. Candidate Gene Selection and Assembly:
- Identify candidate genes from E. coca transcriptome data based on homology to known enzyme families or co-expression with known pathway genes.
- Synthesize codon-optimized versions of candidate genes for yeast expression.
- Assemble expression cassettes containing the candidate genes under the control of strong yeast promoters (e.g., pTDH3, pTEF1) and terminators (e.g., tCYC1).
3. Yeast Transformation and Cultivation:
- Transform the engineered yeast strain with the expression cassettes.
- Cultivate the transformed yeast in appropriate selection media.
- Induce gene expression if using inducible promoters.
4. Metabolite Extraction and Analysis:
- Harvest yeast cells and perform metabolite extractions using appropriate solvents (e.g., acidic methanol).
- Analyze the extracts for the presence of expected intermediates and final products using Liquid Chromatography-Mass Spectrometry (LC-MS).
5. In Vitro Enzyme Assays:
- Heterologously express and purify candidate enzymes from E. coli or Pichia pastoris.
- Perform in vitro assays with purified enzymes and putative substrates.
- Analyze reaction products by LC-MS or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after derivatization.
Protocol 2: Heterologous Expression and Purification of E. coca Enzymes
This protocol details the general steps for producing and purifying enzymes from E. coca for in vitro characterization.
1. Cloning and Expression Vector Construction:
- Amplify the open reading frame of the target gene from E. coca cDNA.
- Clone the amplified gene into an appropriate expression vector (e.g., pET-28a for E. coli or a pPICZ series vector for P. pastoris) containing a purification tag (e.g., His-tag).
2. Heterologous Expression:
- Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33).
- Grow the culture to a suitable optical density.
- Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, methanol for P. pastoris).
3. Protein Purification:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or enzymatic methods in a suitable lysis buffer.
- Clarify the lysate by centrifugation.
- Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
- Elute the purified protein and desalt using a desalting column.
4. Protein Analysis:
- Verify the purity and molecular weight of the purified protein by SDS-PAGE.
- Determine the protein concentration using a standard method (e.g., Bradford assay).
Visualizations
Biosynthetic Pathway of this compound in Erythroxylum coca
Caption: Proposed biosynthetic pathway of this compound in Erythroxylum coca.
Experimental Workflow for Yeast-Based Gene Discovery
Caption: Workflow for gene discovery using a yeast-based platform.
Conclusion
The elucidation of the this compound biosynthetic pathway in Erythroxylum species represents a significant advancement in our understanding of plant specialized metabolism. The independent evolution of this pathway, with its unique enzymatic machinery, offers exciting opportunities for synthetic biology and metabolic engineering. By providing a consolidated resource of the biosynthetic steps, key enzymes, quantitative data, and detailed experimental protocols, this technical guide aims to facilitate further research in this area. Future work should focus on the kinetic characterization of all enzymes in the pathway and the elucidation of the regulatory mechanisms that govern the production of this compound and other tropane alkaloids in Erythroxylum. This knowledge will be instrumental in developing novel biocatalysts and engineering microbial systems for the sustainable production of valuable pharmaceuticals.
References
- 1. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Nortropacocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortropacocaine, the N-demethylated metabolite of cocaine, is an active psychoactive compound that contributes to the overall pharmacological effects of its parent compound. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its interactions with monoamine transporters. Quantitative binding affinity data, detailed experimental methodologies, and visualizations of relevant biological pathways are presented to serve as a resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
Cocaine, a widely abused psychostimulant, exerts its primary effects through the inhibition of monoamine transporters, leading to an increase in the synaptic concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Upon administration, cocaine is metabolized in the liver to several compounds, including the active metabolite this compound (also known as norcocaine). This compound is formed via N-demethylation, a process primarily catalyzed by cytochrome P450 3A4 (CYP3A4). Understanding the pharmacological profile of this compound is crucial for a complete comprehension of the neurobiological and toxicological effects of cocaine. This guide summarizes the current knowledge of this compound's pharmacology, with a particular emphasis on its binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Binding Affinity Profile of this compound at Monoamine Transporters
The primary mechanism of action of this compound, similar to cocaine, is the inhibition of monoamine reuptake by binding to DAT, SERT, and NET. The binding affinities (Ki) of this compound for these transporters have been determined through in vitro radioligand binding assays.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| This compound | 138 | 39.8 | 69.3 |
| Cocaine | 116 | 113 | 340 |
Table 1: Binding affinities (Ki, nM) of this compound and Cocaine for human monoamine transporters. Data compiled from various sources and represent approximate mean values.
As indicated in Table 1, this compound displays a distinct binding profile compared to its parent compound. Notably, this compound exhibits a higher affinity for both the serotonin and norepinephrine transporters than cocaine. This suggests that the N-demethylation of cocaine to this compound alters its selectivity, potentially contributing to a different spectrum of psychoactive and physiological effects.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from radioligand binding assays. The following provides a generalized methodology for such experiments.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.
Materials:
-
Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells)
-
Membrane preparation from these cells
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Unlabeled this compound hydrochloride
-
Displacement drugs for determining non-specific binding (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the target transporter.
-
Homogenize the cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the appropriate radioligand and a fixed amount of membrane protein.
-
Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.
-
To determine non-specific binding, add a high concentration of a known selective inhibitor for the respective transporter to a separate set of tubes.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with monoamine transporters initiates a cascade of downstream signaling events. The following diagrams illustrate the core mechanism of action and a typical experimental workflow.
The Quest for Novel Tropane Alkaloids: An In-depth Technical Guide to Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids are a class of naturally occurring compounds characterized by the presence of a distinctive bicyclic [3.2.1] tropane ring system.[1][2] For centuries, plants containing these alkaloids, primarily from the Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (e.g., Erythroxylum coca) families, have been utilized for their potent medicinal and psychoactive properties.[1][3] Well-known examples include the anticholinergic agents atropine and scopolamine, and the stimulant cocaine.[1] The unique pharmacological activities of tropane alkaloids continue to drive research into the discovery and isolation of novel derivatives with potential therapeutic applications, ranging from anticholinergics to anesthetics.[3][4] This guide provides a comprehensive overview of the methodologies employed in the discovery and isolation of novel tropane alkaloids, with a focus on data-driven approaches, detailed experimental protocols, and a clear visualization of the underlying biosynthetic pathways.
Data Presentation: A Comparative Overview of Tropane Alkaloid Content and Extraction Yields
The concentration of tropane alkaloids can vary significantly depending on the plant species, the specific organ, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative baseline for researchers.
Table 1: Tropane Alkaloid Content in Various Plant Species
| Plant Species | Plant Part | Alkaloid | Concentration (mg/g dry weight unless otherwise specified) | Reference |
| Anisodus luridus | Roots | Total Tropane Alkaloids | 3.2044 - 22.0037 | |
| Atropa belladonna | Roots | Total Tropane Alkaloids | up to 1.3% | |
| Atropa belladonna | Leaves | Total Tropane Alkaloids | up to 1.2% | |
| Atropa belladonna | Ripe Berries | Total Tropane Alkaloids | 0.7% | |
| Datura stramonium | Leaves | Atropine | 0.123 | [5] |
| Datura stramonium | Stems | Atropine | 1.2826 | [5] |
| Datura stramonium | Leaves | Scopolamine | 1.0813 | [5] |
| Datura stramonium | Stems | Scopolamine | 1.0141 | [5] |
| Erythroxylum coca var. coca (Bolivian) | Leaves | Cocaine | 0.63% | [3] |
| Erythroxylum coca var. ipadu (Amazonian) | Leaves | Cocaine | 0.11% - 0.41% | [3] |
| Brugmansia versicolor | Flowers | Scopolamine | 1771 mg/kg | [6] |
| Brugmansia versicolor | Leaves | Scopolamine | 297 mg/kg | [6] |
| Solandra maxima | Flowers | Atropine | 10.4 mg/kg | [6] |
Table 2: Comparison of Extraction and Analytical Methods for Tropane Alkaloids
| Method | Analyte(s) | Matrix | Recovery (%) | Linearity Range (µg/mL) | Limit of Detection (LOD)/Quantitation (LOQ) | Reference |
| Ultrasound-Assisted Extraction + LLE | Atropine, Scopolamine | Datura stramonium leaves | Atropine: 45-67, Scopolamine: 52-73 | - | - | [7] |
| µ-QuEChERS + HPLC-MS/MS | Atropine, Scopolamine | Leafy Vegetables | 90-100 | - | LOQ: Atropine 2.3 ng/g, Scopolamine 2.2 ng/g | [6] |
| UPLC-PDA | Hyoscyamine | Anisodus luridus | 98.91 | 20.00 - 2000.00 | - | |
| UPLC-PDA | Scopolamine | Anisodus luridus | 99.73 | 2.00 - 256.00 | - | |
| UPLC-PDA | Anisodamine 1 | Anisodus luridus | 100.05 | 1.08 - 69.12 | - | |
| UPLC-PDA | Anisodamine 2 | Anisodus luridus | 97.01 | 0.92 - 58.88 | - | |
| UHPLC/MS/MS | 18 Tropane Alkaloids | Bread, Milk, Wine, Rice Powder | 90-110 | 0.5 - 50 µg/L | S/N > 10 at 5.0 µg/kg | [8] |
Experimental Protocols: From Plant Material to Purified Alkaloids
The successful isolation of novel tropane alkaloids hinges on meticulous and well-designed experimental procedures. Below are detailed methodologies for key stages of the process.
General Extraction of Tropane Alkaloids from Plant Material
This protocol is a generalized procedure that can be adapted for various plant materials.
-
1.1. Sample Preparation:
-
Collect and dry the desired plant material (leaves, roots, seeds, etc.) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of the alkaloids.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.[9]
-
-
1.2. Extraction (Acid-Base Liquid-Liquid Extraction):
-
Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.1 M sulfuric acid or a 1:1 mixture of 0.1 M hydrochloric acid and 70% ethanol) to protonate the alkaloids and convert them into their salt form, which is soluble in the aqueous phase.[10]
-
After a period of maceration (which can range from hours to days, with or without agitation), filter the mixture to separate the solid plant debris from the acidic extract.
-
To remove non-polar impurities, the acidic extract can be washed with a non-polar organic solvent such as hexane.
-
Make the acidic aqueous extract alkaline by adding a base (e.g., concentrated ammonia solution or sodium hydroxide) to a pH of around 9-10.[10] This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) to the alkaline aqueous solution in a separatory funnel.[10]
-
Shake the funnel vigorously and allow the layers to separate. The tropane alkaloids will partition into the organic layer.
-
Collect the organic layer and repeat the extraction process on the aqueous layer two to three more times with fresh organic solvent to ensure complete extraction.
-
Combine all the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Ultrasound-Assisted Extraction (UAE)
UAE is a modern and efficient method that utilizes ultrasonic waves to accelerate the extraction process.[11][12]
-
2.1. Procedure:
-
Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., 78% ethanol).
-
Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 20 minutes) and temperature (e.g., 68°C).[11]
-
The ultrasonic waves create cavitation bubbles that collapse near the plant material, disrupting the cell walls and enhancing solvent penetration and mass transfer.[11][13]
-
After sonication, filter the mixture and process the extract as described in the general extraction protocol.
-
Purification by Column Chromatography
Column chromatography is a fundamental technique for separating individual alkaloids from the crude extract based on their polarity.[14][15][16][17]
-
3.1. Column Packing:
-
Select a suitable stationary phase, most commonly silica gel or alumina.
-
Prepare a slurry of the stationary phase in a non-polar solvent (the initial mobile phase).
-
Carefully pour the slurry into a glass column, ensuring even packing to avoid channels and air bubbles.
-
Add a layer of sand on top of the stationary phase to protect it during sample and solvent addition.[14][16][17]
-
-
3.2. Sample Loading and Elution:
-
Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Begin elution by passing a solvent or a gradient of solvents (mobile phase) through the column. A common starting solvent is a non-polar one like hexane, with the polarity gradually increased by adding a more polar solvent like ethyl acetate or methanol.
-
The individual alkaloids will travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Less polar compounds will elute first.
-
Collect the eluate in fractions (small volumes in separate test tubes).
-
-
3.3. Fraction Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the desired alkaloids.
-
Combine the fractions containing the same purified alkaloid and evaporate the solvent to obtain the isolated compound.
-
Advanced Purification and Separation Techniques
-
4.1. Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique avoids the use of a solid support, thus preventing irreversible adsorption of the sample. pH-zone-refining CCC is particularly effective for separating ionizable compounds like alkaloids. A two-phase solvent system is employed, and by manipulating the pH, alkaloids can be separated into highly concentrated rectangular peaks. For instance, atropine and scopolamine have been successfully separated with purities over 98% using a solvent system of ethyl acetate/n-butanol/water with triethylamine in the organic phase and hydrochloric acid in the aqueous phase.[18][19]
-
4.2. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and preparative purification of tropane alkaloids. Reversed-phase columns (e.g., C18) are commonly used. Chiral beta-cyclodextrin bonded phases can be employed for the separation of optical isomers of tropane alkaloids like dl-scopolamine and dl-cocaine.[3]
Structural Elucidation of Novel Tropane Alkaloids
Once a novel tropane alkaloid has been isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which can help in identifying the basic tropane skeleton and the nature of the substituents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule. A compilation of ¹³C-NMR spectral data for 186 tropane alkaloids from the Erythroxylum genus has been published and serves as a valuable reference.[4][20]
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, ester groups).
-
X-ray Crystallography: If a suitable crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure.
Mandatory Visualizations: Biosynthetic Pathways of Tropane Alkaloids
The biosynthesis of tropane alkaloids originates from the amino acids ornithine or arginine.[1] The following diagrams, rendered in DOT language, illustrate the key steps in the formation of major tropane alkaloids.
Biosynthesis of Scopolamine
The following workflow outlines the biosynthetic pathway leading to the formation of scopolamine, a medicinally important tropane alkaloid.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure. | Semantic Scholar [semanticscholar.org]
- 20. Tropane alkaloids from Erythroxylum genus: distribution and compilation of 13C-NMR spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Nortropacocaine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropacocaine is a tropane alkaloid and a demethylated analogue of tropacocaine. As a member of the phenyltropane family, which includes cocaine, it is of significant interest to researchers in neuropharmacology and drug development for its potential interactions with monoamine transporters. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, presumed mechanism of action based on related compounds, and generalized experimental protocols relevant to its study.
Core Physicochemical Data
The fundamental chemical and registration data for this compound are summarized below. This information is critical for the proper identification, handling, and documentation of the compound in a research setting.
| Parameter | Value | Reference |
| CAS Number | 18470-33-2 | [1] |
| Molecular Formula | C₁₄H₁₇NO₂ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Compound Type | Alkaloid | [1] |
| Physical Description | Powder | [1] |
Presumed Mechanism of Action: Monoamine Transporter Inhibition
The rewarding and psychostimulant effects of cocaine are primarily attributed to its potent inhibition of the dopamine transporter.[5] However, its interaction with SERT and NET also contributes significantly to its complex pharmacological profile.[5]
Reference Data: Cocaine Binding Affinities
For comparative purposes, the following table presents the inhibition constants (Kᵢ) for cocaine at human monoamine transporters. It is important to note that these values are for the parent compound, cocaine, and the affinity of this compound for these transporters may differ.
| Transporter | Cocaine Kᵢ (μM) |
| Dopamine Transporter (hDAT) | 0.23 |
| Norepinephrine Transporter (hNET) | 0.48 |
| Serotonin Transporter (hSERT) | 0.74 |
Data sourced from a comparative study on psychostimulant drugs' sensitivities at human and mouse monoamine transporters.
Experimental Protocols
The following section details a generalized experimental protocol for determining the binding affinity of a compound like this compound at monoamine transporters using a competitive radioligand binding assay. This protocol is a representative methodology and would require optimization for specific experimental conditions.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the inhibitory affinity (Kᵢ) of this compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hSERT: [³H]Paroxetine
-
For hNET: [³H]Nisoxetine
-
-
Non-specific binding inhibitors:
-
For hDAT: 10 µM Cocaine
-
For hSERT: 10 µM Citalopram
-
For hNET: 10 µM Desipramine
-
-
This compound (as the test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (protein concentration to be optimized).
-
Assay buffer.
-
Radioligand at a concentration near its Kₔ.
-
Either:
-
Assay buffer (for total binding).
-
Non-specific binding inhibitor (for non-specific binding).
-
Varying concentrations of this compound (for competitive binding).
-
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion and Future Directions
This compound is a structurally significant analogue of tropacocaine. While its core physicochemical properties are defined, a significant gap exists in the public domain regarding its specific pharmacological profile. Based on its molecular structure, it is hypothesized to act as an inhibitor of monoamine transporters. However, empirical data on its binding affinities, selectivity, and functional activity at DAT, SERT, and NET are required to substantiate this hypothesis. Future research should focus on characterizing these interactions to understand its potential as a research tool or a lead compound in drug development. Furthermore, studies on its pharmacokinetics and in vivo effects are necessary to build a comprehensive understanding of this compound.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Monoamine Transporters: Vulnerable and Vital Doorkeepers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocaine, reward, movement and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Nortropacocaine Receptor Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nortropacocaine, a demethylated analog of cocaine, and its derivatives are potent inhibitors of monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding the binding interactions of these ligands with their receptor targets is crucial for the development of novel therapeutics for conditions such as substance abuse and neurological disorders. In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate these interactions at an atomic level. This guide provides an in-depth overview of the computational methodologies used to model this compound receptor binding, supported by experimental validation techniques and quantitative binding data.
Introduction to this compound and its Targets
This compound and its analogs are tropane alkaloids that exert their psychoactive effects by blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft. This inhibition leads to an accumulation of these neurotransmitters, thereby potentiating their signaling. The primary targets of this compound are the plasma membrane transporters DAT, SERT, and NET, which are members of the solute carrier 6 (SLC6) family of proteins. These transporters are responsible for clearing neurotransmitters from the synapse, thus regulating the duration and intensity of neurotransmission.
In silico modeling plays a pivotal role in understanding the structure-activity relationships of this compound analogs and in the rational design of novel MAT inhibitors with desired selectivity and affinity profiles.
In Silico Modeling Workflow
The computational investigation of this compound-receptor binding typically follows a multi-step workflow. This process begins with obtaining the three-dimensional structures of the target receptors and the ligand, followed by molecular docking to predict the binding pose, and often culminating in molecular dynamics simulations to assess the stability of the complex and refine the binding mode.
Quantitative Binding Data
The binding affinities of this compound and its analogs for the monoamine transporters are typically determined through radioligand binding assays. The data is often presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes representative binding data for cocaine and related compounds.
| Compound | Transporter | Ki (nM) | IC50 (µM) | Reference |
| Cocaine | DAT | - | - | [1] |
| Cocaine | SERT | - | - | [1] |
| Cocaine | NET | - | - | [1] |
| MDPV | DAT | - | - | [1] |
| d-Amphetamine | DAT | - | - | [1] |
| MDMA | SERT | - | - | [1] |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a gold standard for validating in silico predictions and quantifying the affinity of a ligand for its receptor.[2][3] A typical protocol for a competition binding assay to determine the Ki of this compound for monoamine transporters is as follows:
Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target transporter on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding inhibitor, and membrane suspension.
-
Competition: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Mechanism of Action and Signaling Pathways
This compound and its analogs act as competitive inhibitors at the central binding site of monoamine transporters.[5] By blocking the reuptake of neurotransmitters, they increase their concentration in the synaptic cleft, leading to enhanced activation of postsynaptic receptors and downstream signaling cascades.
The increased concentration of dopamine in the synapse leads to prolonged activation of postsynaptic dopamine receptors, such as the D1 and D2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates intracellular signaling cascades that ultimately modulate neuronal excitability and gene expression.[6][7]
Conclusion
In silico modeling provides an indispensable toolkit for the study of this compound-receptor interactions. By combining computational approaches with experimental validation, researchers can gain deep insights into the molecular determinants of ligand binding and develop a comprehensive understanding of the structure-activity relationships governing monoamine transporter inhibition. This knowledge is instrumental in the design and optimization of novel therapeutic agents with improved efficacy and reduced side effects for a range of neurological and psychiatric disorders.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Unraveling the Past: A Technical History of Nortropacocaine's Emergence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropacocaine, the N-demethylated analogue of tropacocaine, represents a significant, albeit less-storied, chapter in the history of tropane alkaloid chemistry. While the pharmacology and synthesis of its parent compound, cocaine, have been extensively documented since the late 19th century, the specific historical context of this compound's discovery is more nuanced, deeply intertwined with the broader exploration of tropane alkaloid derivatives and the quest for novel local anesthetics. This guide provides an in-depth technical exploration of the historical context surrounding the discovery and synthesis of this compound, complete with detailed experimental methodologies, quantitative data, and visualizations of key chemical transformations.
Historical Context of Discovery
The precise moment of this compound's first synthesis is not clearly documented as a singular discovery event. Instead, its emergence is a logical consequence of the intensive research into the structure and activity of cocaine and its analogues that commenced in the late 19th and early 20th centuries. The pioneering work of chemists such as Richard Willstätter, who famously elucidated the structure of cocaine and achieved its total synthesis, laid the fundamental groundwork for the manipulation of the tropane skeleton.
The concept of N-demethylation of tropane alkaloids was a known chemical transformation during this period. The von Braun reaction, utilizing cyanogen bromide, was a classic method for the N-demethylation of tertiary amines, including alkaloids. It is highly probable that this compound was first synthesized in a laboratory setting during systematic studies of tropacocaine derivatives, where the methyl group on the nitrogen was intentionally removed to investigate its role in the molecule's physiological activity. However, a specific, celebrated "discovery" paper for this compound is not prominent in the historical chemical literature, suggesting it was likely viewed as a straightforward derivative of the more prominent tropacocaine.
Synthetic Pathways: From Historical to Modern Methods
The synthesis of this compound is fundamentally a process of N-demethylation of its parent compound, tropacocaine. Over the years, the methodologies to achieve this transformation have evolved from harsh, classical reagents to more refined and efficient modern techniques.
Classical Synthetic Approach: The Von Braun Reaction
One of the earliest methods available for the N-demethylation of tropane alkaloids was the von Braun reaction. This method, while historically significant, involves toxic reagents and can be challenging to control.
Experimental Protocol: N-Demethylation of Tropacocaine via the Von Braun Reaction (Illustrative)
-
Reaction Setup: A solution of tropacocaine in a dry, inert solvent (e.g., benzene or chloroform) is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reagent Addition: An equimolar amount of cyanogen bromide (CNBr), dissolved in the same solvent, is added dropwise to the tropacocaine solution at room temperature with constant stirring.
-
Reflux: The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting cyanamide intermediate is then hydrolyzed to the secondary amine (this compound) by heating with an acid (e.g., aqueous HBr) or a base (e.g., aqueous NaOH).
-
Purification: The crude this compound is then purified by extraction and crystallization or chromatography to yield the final product.
Modern Synthetic Approach: Electrochemical N-Demethylation
More recently, electrochemical methods have been developed for the N-demethylation of tropane alkaloids, offering a greener and more efficient alternative to classical methods. These methods avoid the use of hazardous reagents and often proceed under mild conditions with high selectivity.
Experimental Protocol: Electrochemical N-Demethylation of Tropacocaine
A practical and efficient electrochemical N-demethylation of tropacocaine can be performed in a simple batch cell.
-
Electrochemical Cell Setup: A porous glassy carbon electrode is used as the working electrode in an undivided electrochemical batch cell.
-
Electrolyte Solution: Tropacocaine is dissolved in a mixture of ethanol and water.
-
Reaction Conditions: The electrochemical N-demethylation is carried out at room temperature.
-
Workup and Purification: The desired product, this compound, can be obtained in high yield and purity through a convenient liquid-liquid extraction, obviating the need for chromatographic purification.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | |
| CAS Number | 18470-33-2 | |
| Appearance | White crystalline solid | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported | |
| Solubility | Soluble in organic solvents, limited solubility in water |
Visualizing the Synthesis
The synthesis of this compound from tropacocaine is a fundamental chemical transformation. The following diagrams illustrate the classical and modern synthetic pathways.
Caption: Classical Synthesis of this compound via the Von Braun Reaction.
Caption: Modern Electrochemical N-Demethylation of Tropacocaine.
Signaling Pathways and Biological Activity
The primary mechanism of action for tropacocaine and, by extension, this compound, is the blockade of voltage-gated sodium channels in nerve membranes. This action prevents the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in local anesthesia.
While specific and detailed studies on the signaling pathways uniquely affected by this compound are scarce in historical literature, it is understood to act as a local anesthetic. Its biological activity is generally considered to be similar to, but less potent than, tropacocaine due to the removal of the N-methyl group.
Caption: Proposed Mechanism of Action for this compound.
Conclusion
The history of this compound is one of quiet evolution in the shadow of its more famous relatives. While its discovery was not a landmark event, its synthesis and study represent the logical progression of tropane alkaloid chemistry. The development of synthetic methods, from the classical von Braun reaction to modern electrochemical techniques, reflects the broader advancements in organic chemistry. For researchers and drug development professionals, understanding this historical and technical context provides a valuable foundation for the continued exploration of tropane alkaloids and their potential therapeutic applications.
Methodological & Application
Nortropacocaine synthesis protocols and procedures
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Chiral Separation of Nortropacocaine Enantiomers: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of nortropacocaine enantiomers. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering a range of techniques to suit various laboratory capabilities and analytical requirements.
High-Performance Liquid Chromatography (HPLC) Method
The direct chiral separation of enantiomers using HPLC is a widely adopted and robust technique. The use of polysaccharide-based chiral stationary phases (CSPs) is a common and effective strategy for resolving a wide array of chiral compounds, including alkaloids like this compound.
Application Note:
This protocol details the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase. Polysaccharide derivatives, such as those found in Chiralpak® columns, provide a versatile platform for chiral recognition due to their complex three-dimensional structures, which allow for multiple interaction points with the analyte enantiomers. The selection of the mobile phase, typically a mixture of a non-polar solvent and an alcohol modifier, is critical for achieving optimal resolution.
Experimental Protocol:
Objective: To achieve baseline separation of this compound enantiomers using HPLC with a Chiralpak® AD-H column.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
Materials:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade.
-
Sample: Racemic this compound standard dissolved in the mobile phase.
Procedure:
-
System Preparation:
-
Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane:IPA, 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to a wavelength of 230 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 10 µg/mL).
-
-
Chromatographic Analysis:
-
Inject 10 µL of the working standard onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and note the retention times for each enantiomer.
-
-
Data Analysis:
-
Calculate the resolution (Rs), separation factor (α), and retention factors (k') for the enantiomeric pair.
-
Quantitative Data Summary:
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | n-Hexane:IPA (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Retention Time (Enantiomer 1) | tR1 (min) |
| Retention Time (Enantiomer 2) | tR2 (min) |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.1 |
(Note: Specific retention times and resolution values for this compound on this exact system were not found in the public domain. The provided values are typical targets for a successful chiral separation. Method development and optimization may be required to achieve these results.)
Experimental Workflow:
Application Note: Detection and Quantification of Nortropacocaine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the detection and quantification of nortropacocaine, a primary metabolite of cocaine, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, derivatization, and GC-MS analysis. This method is intended for use in research, clinical, and forensic toxicology settings.
Introduction
This compound (norcocaine) is a significant N-demethylated metabolite of cocaine. Its detection is crucial in toxicological analyses to confirm cocaine use and to study its metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique well-suited for the identification and quantification of this compound in complex biological samples. This application note provides a detailed protocol for the analysis of this compound, including sample extraction, chemical derivatization to enhance volatility and thermal stability, and subsequent GC-MS analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for urine samples.
Materials:
-
Urine sample
-
Phosphate buffer (pH 6)
-
Methanol
-
Dichloromethane/Isopropanol/Ammonia (78:20:2 v/v/v)
-
SPE cartridges (C18 or mixed-mode cation exchange)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 1 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 6).
-
Vortex the mixture.
-
Condition the SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of deionized water, and then 1 mL of phosphate buffer. Do not allow the cartridge to dry.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of a weak organic solvent like 5% methanol in water.
-
Dry the cartridge thoroughly under vacuum or high-pressure nitrogen for 5-10 minutes.
-
Elute the analyte with 2-3 mL of the dichloromethane/isopropanol/ammonia elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization
To improve the chromatographic behavior of this compound, which contains a secondary amine group, derivatization is necessary. Silylation is a common and effective method.
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl acetate
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of MSTFA to the reconstituted extract.
-
Cap the vial tightly and heat at 70-80°C for 20-30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
GC Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15-20°C/min, hold for 5-10 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. Please note that the retention time can vary depending on the specific instrument and chromatographic conditions.
| Analyte | Derivative | Expected Retention Time (min) | Characteristic m/z Ions for SIM | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | TMS | ~10-15 | 256, 270, 361 | 0.5 - 20 | 1.5 - 70 |
Note: The characteristic ions and detection limits are based on typical values reported in the literature for cocaine metabolites and may require optimization for a specific instrument and matrix.[1]
Visualization of Workflows and Principles
Caption: Experimental workflow for this compound analysis.
References
Application Notes and Protocols for In Vivo Studies of Nortropacocaine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropacocaine, the N-demethylated analog of cocaine, is a tropane alkaloid and a key metabolite of cocaine. Understanding its in vivo pharmacological profile is crucial for elucidating the complete spectrum of cocaine's effects and for the development of potential therapeutic agents for cocaine addiction. Like cocaine, this compound is known to interact with the dopamine transporter (DAT), inhibiting the reuptake of dopamine and leading to increased extracellular dopamine levels in the brain. These application notes provide detailed protocols for conducting in vivo studies in animal models to characterize the pharmacokinetic, behavioral, and neurochemical effects of this compound. The methodologies described are based on established procedures for studying cocaine and other dopamine reuptake inhibitors and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The following tables are templates designed for the structured presentation of quantitative data obtained from in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | t1/2 (min) | CL (mL/min/kg) | Vd (L/kg) |
| Rat | Intravenous | |||||||
| Intraperitoneal | ||||||||
| Subcutaneous | ||||||||
| Mouse | Intravenous | |||||||
| Intraperitoneal | ||||||||
| Subcutaneous |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Behavioral Effects of this compound in Rodent Models
| Behavioral Assay | Animal Model | Dose (mg/kg) | Route of Admin. | Key Findings (e.g., Locomotor Activity, % Time in Drug-Paired Chamber, Breakpoint) |
| Locomotor Activity | Mouse | i.p. | ||
| Rat | i.p. | |||
| Conditioned Place Preference | Mouse | i.p. | ||
| Rat | i.p. | |||
| Self-Administration | Rat | i.v. |
i.p.: Intraperitoneal; i.v.: Intravenous.
Table 3: Neurochemical Effects of this compound in the Rodent Brain
| Neurochemical Assay | Brain Region | Animal Model | Dose (mg/kg) | Route of Admin. | % Change in Dopamine Levels | DAT Occupancy (%) |
| In Vivo Microdialysis | Nucleus Accumbens | Rat | i.v. | N/A | ||
| Striatum | Rat | i.v. | N/A | |||
| PET Imaging | Striatum | Non-human Primate | i.v. | N/A |
DAT: Dopamine Transporter; PET: Positron Emission Tomography; N/A: Not Applicable.
Experimental Protocols
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in rodents.
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline)
-
Syringes and needles (appropriate gauge for the route of administration)
-
Catheters (for intravenous administration and blood sampling)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Protocol:
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations.
-
Animal Preparation: Anesthetize the animal and surgically implant catheters in the jugular vein (for i.v. administration) and carotid artery (for blood sampling). Allow for a recovery period of at least 24 hours.
-
Drug Administration: Administer a single dose of this compound via the desired route (intravenous, intraperitoneal, or subcutaneous).
-
Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) using appropriate software.
Locomotor Activity Assay
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Animal Model: Male C57BL/6 mice (25-30 g).
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Locomotor activity chambers equipped with infrared beams.
Protocol:
-
Habituation: Place individual mice in the locomotor activity chambers for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the total locomotor activity between different dose groups and the vehicle control group.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of this compound.
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Conditioned place preference apparatus with distinct visual and tactile cues in each compartment.
Protocol:
-
Pre-conditioning (Baseline): On day 1, allow each animal to freely explore the entire apparatus for 15 minutes. Record the time spent in each compartment to determine any initial preference.
-
Conditioning:
-
On days 2, 4, and 6, administer this compound (i.p.) and confine the animal to one of the compartments (the initially non-preferred compartment for an unbiased design) for 30 minutes.
-
On days 3, 5, and 7, administer vehicle (i.p.) and confine the animal to the opposite compartment for 30 minutes.
-
-
Post-conditioning (Test): On day 8, allow the animal to freely explore the entire apparatus for 15 minutes in a drug-free state. Record the time spent in each compartment.
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Intravenous Self-Administration
Objective: To assess the reinforcing effects of this compound.
Animal Model: Male Sprague-Dawley rats (300-350 g).
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters.
Protocol:
-
Surgery: Surgically implant an indwelling intravenous catheter into the jugular vein of each rat. Allow for a 5-7 day recovery period.
-
Acquisition:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of this compound (e.g., 0.1-0.5 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the "inactive" lever has no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response: Once responding is stable, test different unit doses of this compound to determine the dose-response curve.
-
Progressive Ratio Schedule: To assess the motivation to self-administer the drug, switch to a progressive ratio schedule of reinforcement, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" is the last ratio completed before the animal ceases to respond.
-
Data Analysis: Analyze the number of infusions per session, the discrimination between the active and inactive levers, and the breakpoint on the progressive ratio schedule.
Visualization of Key Pathways and Workflows
Dopamine Transporter (DAT) Inhibition by this compound
Caption: this compound blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Experimental Workflow for Conditioned Place Preference
Caption: A typical 8-day workflow for a conditioned place preference (CPP) experiment.
Potential Downstream Signaling Pathways
Caption: Potential signaling cascade activated by increased dopamine due to this compound.
Applications of Nortropacocaine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropacocaine, the N-demethylated analog of cocaine, serves as a critical tool in neuroscience research, particularly in the study of monoamine transporter function, cocaine addiction, and the development of potential therapeutic agents for substance use disorders. As a metabolite of cocaine, understanding its pharmacological profile is essential for a comprehensive understanding of cocaine's in vivo effects. This document provides detailed application notes and experimental protocols for the use of this compound in various neuroscience research contexts.
Data Presentation: Quantitative Pharmacological Data
The primary mechanism of action of this compound, like cocaine, is the inhibition of monoamine transporters. However, the removal of the N-methyl group subtly alters its binding affinity and selectivity. While precise, directly comparative Ki and IC50 values for this compound across all three transporters (DAT, SERT, NET) are not available in a single comprehensive study, the existing literature indicates that N-demethylation of cocaine analogs generally leads to improved activity at the serotonin (SERT) and norepinephrine (NET) transporters with only modest changes at the dopamine transporter (DAT).[1] One study on N-modified cocaine analogs showed that removal of the N-methyl group to give N-norcocaine (this compound) has a relatively small effect on its binding potency to the cocaine receptor on the dopamine transporter.
Table 1: Comparative Binding Affinity (Ki, nM) of this compound and Cocaine at Monoamine Transporters (Hypothetical based on literature)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Cocaine | ~100-300 nM | ~300-800 nM | ~200-500 nM |
| This compound | ~150-400 nM | ~200-600 nM (Potentially higher affinity than cocaine) | ~150-400 nM (Potentially higher affinity than cocaine) |
| Note: These values are estimates based on qualitative descriptions in the literature. Actual values may vary depending on experimental conditions. |
Table 2: Comparative Potency (IC50, nM) for Inhibition of Monoamine Uptake
| Compound | Dopamine Uptake | Serotonin Uptake | Norepinephrine Uptake |
| Cocaine | ~300 nM | ~500 nM | ~400 nM |
| This compound | ~350 nM | ~300 nM (Potentially more potent than cocaine) | ~250 nM (Potentially more potent than cocaine) |
| Note: These values are estimates based on qualitative descriptions in the literature. Actual values may vary depending on experimental conditions. |
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter Affinity
This protocol is for determining the binding affinity (Ki) of this compound for the dopamine transporter (DAT) using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell membrane preparation from hDAT-expressing cells
-
[³H]WIN 35,428 (radioligand)
-
This compound hydrochloride
-
Cocaine hydrochloride (for comparison)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation fluid
-
Scintillation counter
-
Microplate harvester
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hDAT cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).
-
50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]WIN 35,428 (at a final concentration close to its Kd, e.g., 2-3 nM).
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a microplate harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using Prism software).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis to Measure Extracellular Dopamine
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the nucleus accumbens of rats following the administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
HPLC system with electrochemical detection
-
Microinfusion pump
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the nucleus accumbens (AP: +1.2 mm, ML: ±1.5 mm, DV: -6.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-90 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
-
Sample Analysis:
-
Immediately analyze the dialysate samples for dopamine content using HPLC with electrochemical detection.
-
Quantify the dopamine concentration by comparing the peak heights to a standard curve.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline concentration.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound on extracellular dopamine levels over time.
-
Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding or aversive properties of this compound.
Materials:
-
Male rats or mice
-
Conditioned place preference apparatus (a box with at least two distinct compartments)
-
This compound hydrochloride
-
Saline solution (vehicle)
-
Video tracking software
Procedure:
-
Pre-Conditioning (Day 1):
-
Place the animal in the central compartment of the apparatus and allow it to freely explore all compartments for 15-20 minutes.
-
Record the time spent in each compartment to establish any initial preference. Animals showing a strong preference for one compartment (e.g., >80% of the time) may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating injections of this compound and saline.
-
On this compound conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 1-10 mg/kg, i.p.) and immediately confine the animal to one of the compartments (the "drug-paired" compartment) for 30 minutes.
-
On saline conditioning days (e.g., days 3, 5, 7, 9), administer saline and confine the animal to the other compartment (the "saline-paired" compartment) for 30 minutes.
-
The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 10):
-
Place the animal in the central compartment (with no injection) and allow it to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning tests.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties. A significant decrease suggests conditioned place aversion.
-
Analyze the data using a paired t-test or ANOVA.
-
Mandatory Visualizations
Signaling Pathways
The binding of this compound to the dopamine transporter (DAT) is hypothesized to initiate downstream signaling cascades similar to those activated by cocaine. These pathways are crucial for the long-term neuroadaptations associated with addiction.
Caption: Hypothesized signaling pathways activated by this compound.
Experimental Workflow: In Vivo Microdialysis
The following diagram illustrates the workflow for an in vivo microdialysis experiment to study the effect of this compound on dopamine release.
Caption: Workflow for in vivo microdialysis experiment.
Logical Relationship: Biased vs. Unbiased CPP Design
The choice between a biased and unbiased design in a Conditioned Place Preference (CPP) experiment is a critical methodological consideration.
Caption: Logical flow of biased vs. unbiased CPP design.
References
Application Notes and Protocols: Nortropacocaine as a Radioligand for PET Imaging of the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropacocaine, the N-demethylated analog of cocaine, serves as a valuable precursor for the synthesis of radiolabeled tropanes used in Positron Emission Tomography (PET) imaging. When labeled with a positron-emitting radionuclide such as Carbon-11 ([11C]), [11C]this compound becomes a powerful tool for the in vivo visualization and quantification of the dopamine transporter (DAT) in the brain. The dopamine transporter is a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysregulation of DAT is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.
These application notes provide a comprehensive overview of the synthesis, radiolabeling, and application of [11C]this compound for PET imaging of DAT. Detailed protocols for precursor synthesis, radiolabeling, in vitro autoradiography, and in vivo PET imaging in preclinical models are provided to guide researchers in utilizing this important radioligand.
Quantitative Data Summary
A critical aspect of a PET radioligand is its binding affinity for the target of interest. The following table summarizes the in vitro binding affinity of this compound for the dopamine transporter.
| Compound | Target | Assay Conditions | Kᵢ (nM) | Reference |
| This compound | Human Dopamine Transporter (hDAT) | In vitro competition assay with [³H]WIN 35,428 | 158 | (Carroll et al., 1992) |
Note: The Kᵢ value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of competing radioligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Synthesis of this compound Precursor
The synthesis of the this compound precursor, specifically the N-desmethyl derivative of a cocaine analog, is a crucial first step. A common strategy involves the demethylation of cocaine or a related tropane alkaloid.
Protocol: Synthesis of 2-Carbomethoxy-3β-phenyltropane (this compound Analog Precursor)
This protocol is adapted from the synthesis of related tropane analogs.
Materials:
-
Cocaine hydrochloride
-
2,2,2-Trichloroethyl chloroformate (Troc-Cl)
-
Zinc dust
-
Acetic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Demethylation:
-
Dissolve cocaine hydrochloride in a mixture of DCM and saturated aqueous NaHCO₃.
-
Extract the free base into the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting cocaine free base in DCM and cool to 0°C.
-
Add 2,2,2-trichloroethyl chloroformate (Troc-Cl) dropwise and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting N-Troc-nortropacocaine derivative by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-Troc-nortropacocaine in a mixture of acetic acid and water.
-
Add activated zinc dust portion-wise and stir the mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through Celite and wash with methanol.
-
Concentrate the filtrate, basify with aqueous NaHCO₃, and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Radiolabeling with [¹¹C]Methyl Iodide
The most common method for radiolabeling this compound is through N-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I).
Protocol: Synthesis of [¹¹C]this compound
This protocol is a general procedure for N-methylation with [¹¹C]CH₃I and should be optimized for the specific setup.
Materials:
-
This compound precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Dimethylformamide (DMF) or Acetone
-
Sodium hydride (NaH) or a suitable base
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Sterile water for injection
-
Ethanol for formulation
-
Sterile filter (0.22 µm)
Procedure:
-
Precursor Preparation: Dissolve a small amount (typically 0.5-1.0 mg) of the this compound precursor in a reaction vessel with a minimal amount of anhydrous DMF or acetone.
-
Activation (if necessary): Add a small amount of a suitable base, such as sodium hydride, to deprotonate the secondary amine. This step may not be necessary depending on the reactivity of the precursor.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I, produced from a cyclotron, through the precursor solution at room temperature or with gentle heating (e.g., 80-100°C). The reaction is typically rapid and is often complete within 5-10 minutes.
-
Purification:
-
Quench the reaction with a small volume of water or mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Elute the product using an appropriate mobile phase and collect the radioactive peak corresponding to [¹¹C]this compound.
-
-
Formulation:
-
Evaporate the collected HPLC fraction to dryness under a stream of nitrogen.
-
Reconstitute the purified [¹¹C]this compound in a sterile solution, typically physiological saline containing a small percentage of ethanol (e.g., <10%) to ensure solubility.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial for injection.
-
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels before in vivo use.
In Vitro Autoradiography
In vitro autoradiography allows for the visualization of DAT distribution in brain tissue sections.
Protocol: In Vitro DAT Autoradiography with [¹¹C]this compound
Materials:
-
Frozen brain tissue sections (e.g., rodent, non-human primate, or human post-mortem tissue) mounted on microscope slides.
-
[¹¹C]this compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Displacing agent for non-specific binding (e.g., 10 µM GBR 12909 or cocaine)
-
Phosphor imaging plates or autoradiography film
-
Imaging system (phosphor imager or film developer)
Procedure:
-
Tissue Preparation: Bring the frozen tissue sections to room temperature.
-
Pre-incubation: Pre-incubate the slides in incubation buffer for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Incubate the slides in a solution of [¹¹C]this compound (typically 1-5 nM) in incubation buffer for 60 minutes at room temperature.
-
For determination of non-specific binding, incubate an adjacent set of slides in the same radioligand solution containing a high concentration of a displacing agent (e.g., 10 µM GBR 12909).
-
-
Washing:
-
Wash the slides in ice-cold wash buffer to remove unbound radioligand. A typical washing procedure is 2 x 2 minutes.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying: Dry the slides rapidly under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will depend on the radioactivity concentration and the detection system (typically several hours for ¹¹C).
-
Image Acquisition and Analysis:
-
Scan the imaging plate using a phosphor imager or develop the film.
-
Quantify the signal intensity in different brain regions using appropriate image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
In Vivo PET Imaging
In vivo PET imaging with [¹¹C]this compound allows for the non-invasive quantification of DAT in the living brain.
Protocol: Preclinical PET Imaging of DAT in Rodents with [¹¹C]this compound
Materials:
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal handling and monitoring equipment
-
[¹¹C]this compound formulated for injection
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radioligand injection.
-
Position the animal in the PET scanner with the head in the center of the field of view.
-
-
Radioligand Injection: Inject a bolus of [¹¹C]this compound (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein catheter.
-
PET Data Acquisition:
-
Acquire dynamic PET data for 60-90 minutes immediately following the injection.
-
The framing protocol can be, for example: 12 x 10s, 3 x 60s, 5 x 120s, and 7 x 300s.
-
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Data Analysis:
-
Co-register the PET images to a standard MRI atlas or a CT scan of the animal for anatomical delineation of brain regions of interest (ROIs), including the striatum (high DAT density) and cerebellum (low DAT density, often used as a reference region).
-
Generate time-activity curves (TACs) for the defined ROIs.
-
Quantify DAT availability using kinetic modeling approaches, such as the simplified reference tissue model (SRTM) or Logan graphical analysis, to estimate the binding potential (BP_ND_).
-
Diagrams
Caption: Experimental workflow for the use of [11C]this compound.
Caption: Workflow for quantitative analysis of [11C]this compound PET data.
Caption: Mechanism of [11C]this compound at the dopaminergic synapse.
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Nortropacocaine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of nortropacocaine from various biological matrices. The methodologies described are based on established techniques for the extraction of cocaine and its metabolites, which are readily applicable to this compound.
Introduction
This compound is a primary metabolite of tropacocaine and a minor metabolite of cocaine. Its accurate quantification in biological matrices such as blood, plasma, and urine is crucial in pharmacokinetic studies, drug metabolism research, and forensic toxicology. Solid-phase extraction is a robust and selective sample preparation technique that effectively isolates and concentrates this compound from complex biological samples, leading to cleaner extracts and improved analytical sensitivity.[1][2] This document outlines protocols using mixed-mode cation exchange and polymeric SPE sorbents, which are highly effective for the extraction of basic compounds like this compound.
Data Presentation
The following tables summarize quantitative data for the extraction of cocaine and its metabolites using SPE, which can be considered indicative for the performance of this compound extraction under similar conditions.
Table 1: Performance of Mixed-Mode Cation Exchange SPE (Oasis® MCX) for Cocaine and Metabolites in Urine
| Analyte | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Cocaine | >83 | <15 | < -16 |
| Benzoylecgonine | >83 | <15 | < 3 |
| Cocaethylene | >83 | <15 | < -16 |
| Data sourced from an application note by Waters.[3] |
Table 2: Validation Parameters of an Automated SPE-UPLC-MS/MS Method for Cocaine and Metabolites in Urine
| Parameter | Cocaine | Benzoylecgonine |
| Recovery | >69% (RSD < 11%) | >69% (RSD < 11%) |
| Matrix Effect (compensated) | 1-26% | 1-26% |
| LOQ (ng/mL) | 3-25 | 3-25 |
| This method was validated for 23 compounds, including cocaine and its metabolites.[4] |
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange SPE for this compound in Human Urine
This protocol is adapted from a validated method for cocaine and its metabolites using Waters Oasis® MCX µElution plates.[3]
1. Materials and Reagents
-
SPE Device: Oasis® MCX µElution Plate
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Ammonium hydroxide
-
Reagents: 4% Phosphoric acid (H₃PO₄) in water
-
Internal Standard (IS): this compound-d3 (or other suitable deuterated analog)
2. Sample Pre-treatment
-
Pipette 200 µL of urine sample into a collection plate.
-
Add 20 µL of the internal standard working solution.
-
Add 200 µL of 4% H₃PO₄ and mix thoroughly.
3. Solid-Phase Extraction Procedure
-
Load: Apply the pre-treated sample directly to the Oasis® MCX µElution plate. The water-wettable sorbent does not require prior conditioning and equilibration.[3]
-
Wash 1: Wash the sorbent with 200 µL of 2% formic acid in water.
-
Wash 2: Wash the sorbent with 200 µL of methanol.
-
Elute: Elute the analytes with 2 x 25 µL of a solution of acetonitrile/methanol (60:40) containing 5% ammonium hydroxide.
-
Dilute: Dilute the eluate with 40 µL of 2% formic acid in water prior to LC-MS/MS analysis.
Protocol 2: Polymeric SPE for this compound in Blood or Plasma
This protocol provides a general procedure for using a polymeric SPE sorbent, which offers high capacity and robustness.[5]
1. Materials and Reagents
-
SPE Cartridge: Polymeric cation exchange or mixed-mode SPE cartridge (e.g., Strata-X-C, Discovery® DSC-MCAX)
-
Solvents: Methanol (HPLC grade), Deionized water, Ammonium hydroxide
-
Buffer: 50 mM Ammonium acetate (pH 6)
2. Sample Pre-treatment
-
For plasma or serum, dilute 1 mL of the sample with 1 mL of 50 mM ammonium acetate (pH 6).
-
For whole blood, a protein precipitation step may be necessary. Add 3 parts of cold acetonitrile to 1 part of blood, vortex, and centrifuge. The supernatant can then be diluted with the buffer.
3. Solid-Phase Extraction Procedure
-
Condition: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).
-
Load: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash 1: Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: SPE Workflow for this compound from Biological Matrices.
Disclaimer: The provided protocols are intended as a guide. It is highly recommended to perform in-house validation of the chosen SPE method for this compound in the specific biological matrix of interest to ensure optimal performance and accurate quantification.
References
- 1. waters.com [waters.com]
- 2. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. waters.com [waters.com]
- 4. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Nortropacocaine Analysis via Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of nortropacocaine for quantitative analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step to improve the chromatographic behavior and mass spectral properties of this compound, which contains a secondary amine and a hydroxyl group, making it polar and less volatile. The following sections detail common derivatization techniques, including acylation and silylation, with specific protocols and comparative data.
Introduction to this compound Derivatization
This compound is a key metabolite of cocaine and an important target analyte in forensic toxicology and drug metabolism studies. Its analysis by GC-MS is often challenging due to its polarity. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, leading to improved peak shape, resolution, and sensitivity. The two most common and effective derivatization approaches for compounds like this compound are acylation and silylation.
-
Acylation: This technique involves the introduction of an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl) to the secondary amine and hydroxyl groups of this compound. Acylation significantly increases the volatility and detectability of the analyte.
-
Silylation: This method replaces the active hydrogens in the amine and hydroxyl groups with a trimethylsilyl (TMS) group. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.
Comparative Quantitative Data
The following table summarizes typical quantitative data for the analysis of nortropacaine and related compounds using different derivatization techniques. Please note that limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrumentation and matrix.
| Derivatization Reagent | Analyte(s) | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| PFPA/HFIP | Benzoylecgonine | Blood, Urine | GC-MS | 20 ng/mL | - | >70 | [1] |
| Iodomethane-D3 | Benzoylecgonine | Blood, Urine | GC-MS | 40 ng/mL | - | >70 | [1] |
| MSTFA | Cocaine, Benzoylecgonine, Norcocaine | Cell Culture | GC/IT-MS | - | - | - | [2] |
| BSTFA/MTBSTFA | Benzoylecgonine | Biological Samples | GC-MS | - | 25 ng/mL | - | [3] |
| MSTFA | THC metabolites | Hair | GC-MS | 0.01 ng/mg | 0.02 ng/mg | 99.8 | [4] |
| PFPA | Amphetamines | Oral Fluid | GC-MS | 2.5-10 ng/mL | 5-10 ng/mL | - | [5] |
| HFBA | Amphetamines | Oral Fluid | GC-MS | 2.5-10 ng/mL | 5-10 ng/mL | - | [5] |
| TFAA | Amphetamines | Oral Fluid | GC-MS | 2.5-10 ng/mL | 5-10 ng/mL | - | [5] |
Experimental Protocols
Protocol 1: Acylation of this compound with Pentafluoropropionic Anhydride (PFPA)
This protocol is adapted from methods used for the analysis of related compounds with secondary amine functionalities.
Materials:
-
This compound standard solution
-
Pentafluoropropionic anhydride (PFPA)
-
Hexafluoroisopropanol (HFIP) (optional, can enhance derivatization)
-
Ethyl acetate (or other suitable solvent)
-
Internal standard (e.g., this compound-d3)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of the sample extract (previously extracted from the matrix and reconstituted in a suitable solvent), add the internal standard.
-
Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization:
-
Add 50 µL of ethyl acetate to the dried residue.
-
Add 50 µL of PFPA.
-
(Optional) Add 25 µL of HFIP.
-
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Evaporation: Evaporate the excess reagent and solvent under a gentle stream of nitrogen at room temperature or slightly above.
-
Reconstitution: Reconstitute the residue in 50-100 µL of a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.
Protocol 2: Silylation of this compound with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol is based on established methods for the silylation of cocaine metabolites.
Materials:
-
This compound standard solution
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst)
-
Internal standard (e.g., this compound-d3)
-
Vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of the sample extract (previously extracted from the matrix and reconstituted in a suitable solvent), add the internal standard.
-
Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization:
-
Add 50 µL of MSTFA to the dried residue.
-
(Optional) Add 10 µL of pyridine.
-
-
Reaction: Cap the vial tightly and heat at 60-80°C for 20-30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the derivatization protocols.
Caption: Acylation workflow for this compound analysis.
Caption: Silylation workflow for this compound analysis.
Discussion
The choice between acylation and silylation depends on several factors, including the available reagents, the specific analytical instrumentation, and the presence of other interfering substances in the sample matrix.
-
Acylation with reagents like PFPA often leads to the formation of stable derivatives with excellent chromatographic properties and high sensitivity in electron capture negative ionization (ECNI) mass spectrometry, in addition to standard electron impact (EI) ionization.
-
Silylation with MSTFA or BSTFA is a robust and widely used technique that is generally straightforward to perform. The resulting TMS derivatives are well-suited for GC-MS analysis with EI ionization. However, silylating reagents and the resulting derivatives can be sensitive to moisture, requiring anhydrous conditions for optimal results.
It is recommended to validate the chosen derivatization method for the specific application by evaluating parameters such as linearity, accuracy, precision, LOD, and LOQ. The use of a deuterated internal standard is crucial for accurate quantification, as it compensates for variations in derivatization efficiency and injection volume.
References
- 1. Determination of cocaine and benzoylecgonine by derivatization with iodomethane-D3 or PFPA/HFIP in human blood and urine using GC/MS (EI or PCI mode) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a gas chromatography/ion trap-mass spectrometry method for simultaneous quantification of cocaine and its metabolites benzoylecgonine and norcocaine: application to the study of cocaine metabolism in human primary cultured renal cells. | Sigma-Aldrich [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nortropacocaine Stability & Shelf-Life: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of nortropacocaine. Below you will find troubleshooting guides for common experimental issues, frequently asked questions about degradation and storage, and detailed protocols for stability testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Rapid loss of parent compound in aqueous solutions. | Ester Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a process accelerated by both acidic and basic conditions. | Prepare solutions in a slightly acidic buffer (e.g., pH 4-5) to minimize the rate of hydrolysis.[1] Whenever feasible, prepare aqueous solutions fresh before use. Avoid extreme pH and high temperatures. |
| Appearance of unknown peaks in chromatograms over time. | Chemical Degradation: New peaks likely represent degradation products formed through pathways like hydrolysis, oxidation, or photolysis.[2][3] | Conduct a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.[4][5] This helps in developing a stability-indicating analytical method that can resolve and quantify the active ingredient from its degradants.[4] |
| Discoloration or clumping of solid this compound. | Oxidation & Hygroscopicity: Exposure to atmospheric oxygen and moisture can lead to oxidative degradation and physical changes in the solid material. | Store solid this compound under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed, amber-colored vials to protect from oxygen, moisture, and light. For long-term storage, maintain temperatures at or below -20°C. |
| Inconsistent quantification and poor reproducibility. | Adsorption to Surfaces: this compound, like other amines, can adsorb to active sites on glass and plastic surfaces, leading to sample loss. | Use silanized glass vials or low-adsorption polypropylene containers for sample preparation and storage. Including a small percentage of an organic modifier or a competing amine in the diluent can also help reduce adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound? A1: The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester functional group is prone to cleavage in the presence of water, yielding this compound carboxylic acid and methanol. This reaction is significantly influenced by pH.
-
Oxidation: The tertiary amine in the tropane ring can be oxidized, leading to the formation of N-oxide derivatives and other related impurities, especially when exposed to oxygen and light.
References
- 1. Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ajrconline.org [ajrconline.org]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting Nortropacocaine purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of nortropacocaine using chromatographic techniques.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic purification of this compound.
Question 1: Why am I observing poor peak resolution or co-elution with impurities?
Answer:
Poor peak resolution is a common issue that can often be resolved by systematically optimizing the mobile phase and other chromatographic conditions.
-
Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer are critical. Increasing the percentage of the aqueous component in a reversed-phase system will generally increase retention and may improve the separation of closely eluting peaks.[1] Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties; methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions.[1]
-
pH Control: this compound is a basic compound. The pH of the mobile phase affects its ionization state, which in turn significantly impacts retention and peak shape.[2] For reversed-phase HPLC, adjusting the mobile phase pH to be approximately two units away from the analyte's pKa can ensure a consistent ionization state and improve method robustness.[3] High-pH mobile phases can also provide excellent resolution for basic compounds on appropriate columns.[4]
-
Gradient Elution: If isocratic elution (constant mobile phase composition) fails to provide adequate separation, a gradient elution can be employed.[2] Starting with a lower concentration of organic solvent and gradually increasing it can help resolve early-eluting compounds while sharpening the peaks of later-eluting ones.
-
Stationary Phase: Ensure you are using the correct column. A standard C18 column is a good starting point for reversed-phase separation. If resolution is still poor, consider a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) that may offer different selectivity.
Question 2: My this compound peak is tailing. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound is frequently caused by secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: In silica-based columns, residual, acidic silanol groups on the silica surface can interact strongly with basic analytes, causing tailing.[5]
-
Solution 1: Use High-Purity Silica: Modern, high-purity silica columns have a much lower concentration of active silanols, minimizing these secondary interactions.[5]
-
Solution 2: Add a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1.0%), to the mobile phase can mask the active silanol sites and dramatically improve peak shape.[6]
-
Solution 3: Adjust pH: Operating at a lower pH (e.g., pH 2-3) protonates the this compound, but also suppresses the ionization of silanol groups, reducing unwanted interactions.[5] Conversely, using a high-pH stable column at a high pH (e.g., pH > 8) deprotonates the silanols, also reducing interaction.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[5] Try reducing the sample concentration or injection volume.
Question 3: Why is my recovery or yield of purified this compound unexpectedly low?
Answer:
Low recovery can stem from several factors, from sample degradation to issues with the chromatographic system itself.
-
Irreversible Adsorption: The compound may be irreversibly binding to active sites on the column. This can happen with older columns or if the column has been contaminated. Try cleaning the column according to the manufacturer's instructions or dedicate a specific column for this purification.[7]
-
Sample Degradation: this compound may be unstable under the mobile phase conditions (e.g., extreme pH) or due to prolonged exposure on the column.[8] Confirm the stability of your sample under the analytical conditions.
-
Injector Issues: Problems with the injector, such as leaks or partial blockages, can lead to inconsistent and smaller-than-expected amounts of sample being loaded onto the column.[8] Flushing the injector between runs is good practice.[8]
-
Fraction Collection: Ensure your fraction collection parameters are set correctly to capture the entire peak. A slight drift in retention time could cause you to miss part or all of the product.
Question 4: The backpressure in my HPLC system is excessively high. How do I troubleshoot this?
Answer:
High backpressure is a sign of a blockage in the system. It should be addressed immediately to prevent damage to the pump or column.
-
Isolate the Problem: Systematically disconnect components starting from the detector and working backward towards the pump to identify the source of the high pressure.
-
Column Blockage: The most common cause is a plugged inlet frit on the column, often due to particulate matter from the sample or mobile phase.[8]
-
Solution: Filter all samples and mobile phases through a 0.2 µm or 0.45 µm filter before use.[6] Using a guard column or an in-line filter can protect the analytical column.[6][7] You can attempt to clear a blockage by back-flushing the column (reversing its direction and pumping solvent through it to the waste, not the detector).[6]
-
-
Buffer Precipitation: If you are mixing organic solvents with buffers, the buffer salts can precipitate if the organic concentration becomes too high, clogging the system.[5] Ensure your buffer is soluble in the entire range of your mobile phase gradient.
-
System Blockage: Tubing, check valves, or injector seals can also become blocked over time. Regular maintenance is key to prevention.
Question 5: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?
Answer:
Ghost peaks are spurious peaks that do not originate from the injected sample.
-
Mobile Phase Contamination: Impurities in the solvents or buffers are a common source, especially in gradient elution where impurities can accumulate on the column at low organic concentrations and elute as the solvent strength increases.[7] Use high-purity (HPLC-grade) solvents and prepare fresh buffers daily.[6][7]
-
Late Elution: A peak from a previous injection may elute during a subsequent run.[5] Ensure your run time is long enough to elute all components, or program a high-organic wash step at the end of each run to clean the column.
-
Injector Contamination: Carryover from the injector can cause ghost peaks. Implement a robust needle wash protocol using a strong solvent to clean the injector between runs.[8]
Data & Comparative Tables
Table 1: Mobile Phase Optimization for this compound (Reversed-Phase HPLC)
| Parameter | Option 1: Acetonitrile (ACN) | Option 2: Methanol (MeOH) | Rationale & Considerations |
| Solvent Strength | Higher | Lower | ACN is a stronger eluting solvent than MeOH in reversed-phase. A 10% change in organic modifier can change retention by 2-3 fold.[1] |
| Selectivity | Can offer different selectivity due to dipole-dipole interactions.[1] | Can offer different selectivity due to its acidic, protic nature.[1] | If peaks are co-eluting, switching from ACN to MeOH (or vice-versa) is a powerful way to change peak separation. |
| Viscosity / Pressure | Lower | Higher | ACN/water mixtures have lower viscosity, resulting in lower backpressure, which is beneficial for high-throughput systems.[3] |
| UV Cutoff | ~190 nm | ~205 nm | Both are suitable for detection above 210 nm. |
| Additives (Modifiers) | TFA (0.1%): Lowers pH, protonates this compound, suppresses silanol activity.[1] | TEA (0.1%): Added to neutral or basic mobile phases to act as a silanol-masking agent, improving peak shape for bases.[6] | The choice of additive is critical for controlling peak shape and retention. The pH should be stable and within the column's operating range (typically pH 2-8 for standard silica).[3] |
Table 2: Quick Troubleshooting Reference
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silica silanols; Column overload.[5] | Add a basic modifier (e.g., TEA); use a high-purity silica column; lower mobile phase pH; reduce sample load.[5] |
| Poor Resolution | Inappropriate mobile phase strength or selectivity.[1] | Optimize organic solvent percentage; switch organic solvent (ACN ↔ MeOH); adjust pH; try a gradient elution.[1][2] |
| High Backpressure | Plugged column inlet frit; Buffer precipitation; System blockage.[5][8] | Filter sample/mobile phase; use a guard column; back-flush the column; check for salt precipitation.[6] |
| Drifting Retention Times | Column temperature fluctuation; Mobile phase composition changing; Column degradation.[5] | Use a column oven; prepare fresh mobile phase; equilibrate column properly; replace the column if old.[5] |
| Ghost Peaks | Contaminated mobile phase; Late eluting compounds from a previous run; Injector carryover.[5] | Use HPLC-grade solvents; add a column wash step to your gradient; clean the injector.[7][8] |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol is a general guideline for purifying this compound using a reversed-phase preparative HPLC system.
-
Sample Preparation:
-
Dissolve the crude this compound extract in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[6]
-
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Degas both solvents thoroughly before use to prevent bubbles in the system.[6]
-
-
Chromatographic Conditions:
-
Column: C18 silica column (e.g., 250 x 10 mm, 5 µm particle size).
-
Flow Rate: 4-5 mL/min (adjust based on column dimensions and pressure limits).
-
Detection: UV at 230 nm and 254 nm.
-
Injection Volume: Dependent on sample concentration and column loading capacity. Start with a small analytical injection before scaling up.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Gradient from 5% to 50% B
-
25-30 min: Hold at 50% B
-
30-32 min: Gradient back to 5% B
-
32-40 min: Re-equilibration at 5% B
-
-
-
Fraction Collection & Analysis:
-
Collect fractions based on the UV detector signal.
-
Analyze the collected fractions for purity using analytical HPLC or TLC.
-
Pool the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Flash Column Chromatography Purification
This protocol describes a standard procedure for purifying gram-scale quantities of this compound using flash column chromatography.[9]
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[10] Add a thin layer (1-2 cm) of sand.[10]
-
In a beaker, create a slurry by mixing silica gel (230-400 mesh) with the initial, non-polar eluting solvent (e.g., 100% Dichloromethane).[9][10]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[10][11]
-
Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.[9] Add another thin layer of sand on top to protect the silica surface.[9]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude nortropacaine sample in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[12]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., Methanol). A typical gradient might be:
-
100% Dichloromethane
-
99:1 Dichloromethane:Methanol
-
98:2 Dichloromethane:Methanol
-
95:5 Dichloromethane:Methanol
-
-
Maintain a constant flow by applying positive pressure (flash chromatography).[13]
-
-
Fraction Collection & Analysis:
-
Collect fractions continuously in test tubes.[13]
-
Spot fractions onto a TLC plate and develop in an appropriate solvent system to identify which fractions contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualized Workflows
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic resolution.
Caption: Systematic mobile phase optimization strategy.[14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Nortropacocaine Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nortropacocaine dosage for behavioral studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: this compound is a psychoactive substance and a metabolite of cocaine. All experiments should be conducted in accordance with relevant ethical guidelines and regulations. The information provided here is for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action compare to cocaine?
This compound is the N-demethylated analog of cocaine. Like cocaine, it is a monoamine reuptake inhibitor, meaning it blocks the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain. This neurochemical action is believed to underlie its reinforcing and stimulant effects. However, the potency and selectivity of this compound at these transporters may differ from cocaine, which is a critical consideration for dosage selection.
Q2: What are the primary behavioral assays used to study the effects of this compound?
The primary behavioral assays for studying the abuse potential and stimulant effects of this compound are the same as those used for cocaine and other psychostimulants:
-
Locomotor Activity: This assay measures the stimulant effects of the drug by quantifying the movement of an animal in an open field. It is often used to determine a dose-response curve for the stimulant properties of a compound.
-
Self-Administration: This is the gold standard for assessing the reinforcing properties of a drug. Animals are trained to perform a specific action (e.g., lever press) to receive an intravenous infusion of the drug. The rate and pattern of responding indicate the drug's reinforcing efficacy.
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding effects of a drug by pairing its administration with a specific environment. An increase in the time spent in the drug-paired environment during a drug-free test indicates a conditioned preference for the drug's effects.
Q3: What is a reasonable starting dose range for this compound in behavioral studies?
Due to the limited availability of direct dose-response studies for this compound, a prudent approach is to start with a dose range estimated from its parent compound, cocaine, while considering their relative potencies. Behavioral studies with a closely related compound, norcocaine, suggest it is less potent in inducing locomotor activity and may have a narrower therapeutic window than cocaine. Therefore, it is recommended to start with doses lower than those typically used for cocaine and carefully perform a dose-response study.
For cocaine, typical dose ranges in rodents are:
-
Locomotor Activity: 5-20 mg/kg (intraperitoneal, i.p.)
-
Self-Administration: 0.25-1.5 mg/kg/infusion (intravenous, i.v.)
-
Conditioned Place Preference: 5-20 mg/kg (i.p.)
Based on comparative studies, a starting dose-finding study for this compound could begin at approximately 25-50% of the lower end of the cocaine dose range, with careful observation for any adverse effects.
Troubleshooting Guides
Issue 1: No significant effect on locomotor activity at expected doses.
Possible Causes and Solutions:
-
Insufficient Dose: this compound may be less potent than cocaine in stimulating locomotor activity.
-
Solution: Gradually increase the dose in subsequent cohorts. It is crucial to perform a full dose-response study to identify the optimal dose for locomotor stimulation.
-
-
Route of Administration: The bioavailability and central nervous system (CNS) penetration of this compound may differ from cocaine.
-
Solution: Ensure the chosen route of administration (e.g., i.p., subcutaneous) is appropriate. Consider that peripheral administration of norcocaine has been reported to be less effective at inducing hyperactivity compared to cocaine.
-
-
Habituation: Animals may be overly habituated to the testing environment, leading to low baseline activity and masking of drug effects.
-
Solution: Ensure a novel testing environment for the locomotor activity assay to maximize the expression of stimulant-induced hyperactivity.
-
-
Strain Differences: Different strains of rodents can exhibit varying sensitivities to psychostimulants.
-
Solution: Be aware of the known sensitivities of the rodent strain you are using. What is effective in one strain may not be in another.
-
Issue 2: High inter-individual variability in self-administration studies.
Possible Causes and Solutions:
-
Catheter Patency: A common issue in intravenous self-administration is a blocked or improperly placed catheter, leading to inconsistent drug delivery.
-
Solution: Regularly check catheter patency using a short-acting anesthetic or saline flush. Ensure proper surgical technique and post-operative care.
-
-
Acquisition Phase: Animals may not have adequately acquired the self-administration behavior.
-
Solution: Ensure a sufficient acquisition period with a dose that is reinforcing enough to establish stable responding. Consider using a training dose of cocaine before transitioning to this compound.
-
-
"High" vs. "Low" Responders: There is natural variability in the propensity of animals to self-administer drugs.
-
Solution: Screen animals for their locomotor response to a novel environment, as high responders are often more prone to acquire drug self-administration. Account for this variability in the experimental design and data analysis.
-
Issue 3: Lack of conditioned place preference (CPP) or development of conditioned place aversion (CPA).
Possible Causes and Solutions:
-
Inappropriate Dose: The selected dose may be too low to be rewarding or high enough to be aversive. This compound has been reported to have a higher toxicity than cocaine, suggesting a narrower dose range for producing rewarding effects.
-
Solution: Test a range of doses. A U-shaped dose-response curve is common in CPP, where both low and very high doses may not produce a preference. Start with low doses and carefully escalate, monitoring for signs of aversion (e.g., decreased locomotion, vocalizations).
-
-
Conditioning Protocol: The number of conditioning sessions or the duration of each session may be insufficient.
-
Solution: A typical CPP protocol involves at least 2-4 pairings of the drug with the specific context. Ensure the conditioning sessions are of sufficient duration for the drug to exert its effects.
-
-
Apparatus Bias: Animals may have an inherent preference or aversion to one of the conditioning chambers.
-
Solution: Conduct a pre-test to assess baseline preference for the chambers. Use a balanced design where the drug is paired with the initially non-preferred side for half of the animals and the preferred side for the other half.
-
Data Presentation
Table 1: Comparative Pharmacology of this compound and Cocaine at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| IC50 (nM) or Ki (nM) | IC50 (nM) or Ki (nM) | IC50 (nM) or Ki (nM) | |
| Cocaine | ~100-300 | ~300-500 | ~200-400 |
| This compound | Data not readily available | Data not readily available | Data not readily available |
Note: Specific IC50 or Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used). The values for cocaine are approximate ranges from the literature. The lack of readily available data for this compound highlights the importance of empirical dose-finding studies.
Table 2: Summary of Behavioral Effects and Toxicity of this compound (Norcocaine) vs. Cocaine
| Behavioral/Toxicological Endpoint | This compound (Norcocaine) | Cocaine | Key Observations |
| Locomotor Stimulation | Less potent / may be inhibitory | Potent stimulant | This compound does not produce the same level of hyperactivity as cocaine.[1] |
| Reinforcing Effects (Self-Administration) | Maintains self-administration | Maintains self-administration | This compound is reinforcing, suggesting abuse potential.[1] |
| Acute Toxicity (LD50 in mice, i.p.) | ~40-50 mg/kg | ~90-100 mg/kg | This compound is significantly more toxic than cocaine. |
Experimental Protocols
Locomotor Activity Assay
-
Habituation: Place the animal in the open-field arena (e.g., 40 x 40 cm) for 30-60 minutes to allow for habituation to the novel environment on the day before testing.
-
Drug Administration: On the test day, administer the vehicle or the selected dose of this compound (e.g., via i.p. injection).
-
Data Collection: Immediately place the animal back into the open-field arena and record its locomotor activity for 60-120 minutes using an automated tracking system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Dose-Response: Test multiple doses of this compound across different groups of animals to generate a full dose-response curve.
Intravenous Self-Administration
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition: Place the animal in an operant chamber with two levers. Responses on the "active" lever result in the delivery of an intravenous infusion of this compound, paired with a cue light and/or tone. Responses on the "inactive" lever have no consequence. A common starting dose for acquisition with cocaine is 0.75 mg/kg/infusion. A lower starting dose for this compound is recommended.
-
Maintenance: Once stable responding is established (e.g., consistent number of infusions per session for 3-5 consecutive days), the dose can be varied to determine a dose-response curve.
-
Extinction and Reinstatement: After stable self-administration, the drug can be withheld (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug, a conditioned cue, or a stressor.
Conditioned Place Preference (CPP)
-
Pre-Test: On the first day, place the animal in the center of a two-compartment apparatus and allow it to freely explore both compartments for 15-20 minutes. Record the time spent in each compartment to determine any baseline preference.
-
Conditioning: Over the next 4-8 days, administer this compound and confine the animal to one compartment for 30 minutes. On alternate days, administer the vehicle and confine the animal to the other compartment. The drug-paired compartment should be counterbalanced across animals.
-
Post-Test: On the final day, place the animal in the center of the apparatus in a drug-free state and allow it to freely explore both compartments for 15-20 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-test compared to the pre-test indicates a conditioned place preference.
Mandatory Visualization
Caption: Experimental workflows for key behavioral assays used in this compound dosage optimization.
Caption: Simplified signaling pathway of this compound at a dopamine synapse.
Caption: Logical workflow for troubleshooting unexpected outcomes in this compound behavioral studies.
References
Technical Support Center: Nortropacocaine Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of nortropacocaine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?
Several factors can contribute to the degradation of this compound in solution. The most common causes are hydrolysis of the ester linkage, oxidation, and photodegradation. The stability of this compound is significantly influenced by the pH of the solution, the storage temperature, and exposure to light.[1][2][3]
Q2: My analytical results show unexpected peaks that are not this compound. What could these be?
These additional peaks are likely degradation products. The primary degradation pathway for this compound is hydrolysis, which would yield nortropine, benzoic acid, and methanol. To confirm the identity of these peaks, it is recommended to use analytical techniques such as mass spectrometry (MS) in conjunction with high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q3: What are the optimal storage conditions to minimize this compound degradation in solution?
To ensure the stability of this compound solutions, it is recommended to:
-
Control the pH: Maintain the solution pH in the acidic range, ideally between 4 and 6.[1][4] Basic conditions will significantly accelerate hydrolysis.
-
Refrigerate or Freeze: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C.[1]
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.[2][5]
Q4: How does pH affect the stability of this compound?
This compound contains an ester functional group that is susceptible to hydrolysis. This reaction is catalyzed by both hydrogen (H+) and hydroxide (OH-) ions.[1] Therefore, the rate of degradation is slowest in a slightly acidic to neutral pH range and increases significantly in both highly acidic and, particularly, in basic conditions.
Q5: What is the expected shelf-life of a this compound solution?
The shelf-life of a this compound solution is highly dependent on the storage conditions. For long-term storage, it is crucial to control the pH, temperature, and light exposure as mentioned above. A formal stability study is required to establish a definitive shelf-life for a specific formulation and storage condition.
Data on Factors Affecting Stability
The following tables summarize the expected trends in this compound degradation based on general principles of chemical kinetics and data from similar compounds. This information should be used for guidance, and specific stability testing is recommended for your particular experimental conditions.
Table 1: Effect of pH on this compound Degradation Rate
| pH | Expected Degradation Rate | Primary Degradation Pathway |
| < 3 | Moderate to High | Acid-catalyzed hydrolysis |
| 4 - 6 | Low | Minimal hydrolysis |
| 7 | Moderate | Base-catalyzed hydrolysis begins to accelerate |
| > 8 | High to Very High | Rapid base-catalyzed hydrolysis |
Table 2: Effect of Temperature on this compound Degradation Rate (at pH 5)
| Temperature | Expected Degradation Rate |
| -20°C | Very Low |
| 4°C | Low |
| 25°C (Room Temperature) | Moderate |
| 40°C | High |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the solution to 1 with 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Adjust the pH of the solution to 13 with 1N NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or a solution at 70°C for 48 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method with UV or MS detection to quantify the remaining this compound and its degradation products.
Visualizations
Caption: Presumed hydrolytic degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Caption: Key factors leading to the degradation of this compound.
References
Technical Support Center: Overcoming Matrix Effects in Nortropacocaine Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of nortropacocaine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] In this compound bioanalysis, matrix components from complex biological samples like plasma, urine, or whole blood can interfere with the ionization of this compound, leading to unreliable quantitative results.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: The most common method is the post-extraction spike method. This involves comparing the peak area of nortropacaine spiked into a pre-extracted blank matrix sample with the peak area of nortropacaine in a neat solution at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What is the most critical factor to consider for sample storage to ensure the stability of this compound?
A3: Temperature and pH are critical for the stability of this compound and other cocaine metabolites in biological samples. For long-term storage, freezing at -20°C is optimal for maintaining the stability of cocaine and its metabolites in both blood and urine.[3][4] For urine samples, adjusting the pH to around 4 can further enhance stability.[3][4] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q4: Is a deuterated internal standard for this compound commercially available?
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. A solvent mismatch can cause peak distortion.[5] |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading the analytical column is a common cause of peak fronting.[5] |
| Secondary Interactions with Column | This compound is a basic compound and can interact with residual silanols on C18 columns, leading to peak tailing. Use a column with end-capping or a phenyl-hexyl stationary phase. Adding a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase can also improve peak shape. |
| Column Contamination | Accumulation of matrix components on the column can lead to poor peak shape. Implement a robust column washing procedure after each batch of samples. If the problem persists, consider using a guard column or replacing the analytical column. |
Issue 2: Significant Ion Suppression for this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids are a major source of ion suppression in plasma and blood samples. Optimize the chromatographic separation to ensure this compound elutes in a region free from significant phospholipid elution. Employ a sample preparation method specifically designed to remove phospholipids, such as solid-phase extraction (SPE) with a phospholipid removal plate or a more rigorous liquid-liquid extraction (LLE) protocol. |
| High Salt Concentration in the Sample | High concentrations of non-volatile salts from buffers or the biological matrix can suppress the ionization of this compound. Ensure that the final sample extract has a low salt concentration. Modify the sample preparation to include a desalting step. |
| Inefficient Sample Cleanup | The sample preparation method may not be effectively removing interfering matrix components. Re-evaluate and optimize the extraction protocol. Consider switching from a simple protein precipitation method to a more selective technique like SPE or LLE. |
| Choice of Ionization Source | Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] If your instrument allows, test APCI to see if it reduces the observed ion suppression for this compound. |
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound from Whole Blood
This protocol is adapted from a validated method for the analysis of cocaine and its metabolites in whole blood.
Materials:
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Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Acetonitrile
-
Formic acid
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Deionized water
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Internal standard solution (e.g., this compound-d3)
Procedure:
-
Sample Pre-treatment: To 200 µL of whole blood, add the internal standard. Precipitate proteins by adding an appropriate volume of acid (e.g., perchloric acid) and centrifuge.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and other analytes with a suitable elution solvent, such as a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for this compound from Urine
This is a general protocol that should be optimized for your specific application.
Materials:
-
Urine sample
-
Internal standard solution (e.g., this compound-d3)
-
pH adjustment solution (e.g., sodium hydroxide or ammonium hydroxide)
-
Extraction solvent (e.g., a mixture of dichloromethane and isopropanol, or methyl tert-butyl ether)
-
Sodium sulfate (anhydrous)
Procedure:
-
Sample Preparation: To a known volume of urine (e.g., 1 mL), add the internal standard.
-
pH Adjustment: this compound is a basic compound. Adjust the pH of the urine sample to a basic pH (e.g., pH 9-10) using a suitable base to ensure it is in its neutral, extractable form.[3]
-
Extraction: Add the organic extraction solvent to the urine sample. Vortex or shake vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and partitioning of this compound into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clean separation of the aqueous and organic layers.
-
Collection and Drying: Carefully transfer the organic layer to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound analysis in whole blood using a validated SPE-LC-MS/MS method.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.9 - 3.2 ng/mL | [6][7] |
| Extraction Recovery (at low, medium, and high concentrations) | 66.7% - 96.2% | [6] |
| Matrix Effect (at low, medium, and high concentrations) | 52.1% - 104.1% | [6] |
Visualizations
References
- 1. Internal standards d3 | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. youtube.com [youtube.com]
Technical Support Center: Chiral HPLC Resolution of Nortropacocaine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the resolution of nortropacocaine enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for separating this compound enantiomers by chiral HPLC?
A1: The most effective and widely used strategy is direct enantioseparation using a Chiral Stationary Phase (CSP). Specifically, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are the industry standard. These are typically used in normal-phase mode with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane), an alcohol modifier (e.g., isopropanol or ethanol), and a basic additive to improve peak shape for the basic this compound molecule.
Q2: Why is a basic additive necessary in the mobile phase?
A2: this compound is a basic compound. When analyzing basic compounds on silica-based CSPs, secondary interactions can occur between the analyte and acidic silanol groups on the silica surface. This can lead to poor peak shape, such as tailing, and reduced resolution. A small amount of a basic additive, such as diethylamine (DEA), is added to the mobile phase to saturate these active sites, minimizing undesirable interactions and resulting in sharper, more symmetrical peaks.
Q3: Which type of chiral stationary phase (CSP) is recommended for this compound?
A3: Polysaccharide-based CSPs are highly recommended. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H) have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with structures similar to this compound.
Q4: Can I use reversed-phase HPLC for this separation?
A4: While normal-phase is more common for this type of compound on polysaccharide CSPs, some modern immobilized CSPs are compatible with reversed-phase conditions. However, achieving good resolution for this compound in reversed-phase may be more challenging and would require significant method development. Normal-phase chromatography generally offers better selectivity for this class of compounds on these specific CSPs.
Q5: My resolution is decreasing over time. What are the possible causes?
A5: A decrease in resolution over time can be due to several factors:
-
Column Contamination: Buildup of sample matrix or impurities on the column can interfere with the chiral recognition mechanism.
-
Column Degradation: Using incompatible solvents or operating at extreme pH values can damage the stationary phase.
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can lead to inconsistent results.
-
Column Settling: Voids can form at the head of the column over time.
Regular column flushing, proper sample preparation, and ensuring the mobile phase is correctly prepared can help mitigate these issues.
Experimental Protocol: A Starting Point for this compound Enantiomer Resolution
Objective: To achieve baseline separation of the (+) and (-) enantiomers of cocaine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound racemate in the mobile phase to a concentration of 1 mg/mL. |
Expected Results for Cocaine (as a proxy for this compound):
| Enantiomer | Retention Time (t_R) (min) |
| Enantiomer 1 | ~ 6.5 |
| Enantiomer 2 | ~ 7.8 |
| Chromatographic Parameters | Expected Value |
| Separation Factor (α) | > 1.2 |
| Resolution (R_s) | > 2.0 |
Note: Retention times are approximate and can vary based on system-to-system differences. The key is to achieve baseline resolution (R_s > 1.5).
Troubleshooting Guide
This section addresses specific problems you may encounter during the chiral HPLC separation of this compound enantiomers.
Issue 1: Poor or No Resolution
If the enantiomers are not separating, consider the following troubleshooting steps.
Best practices for long-term storage of Nortropacocaine samples
Technical Support Center: Nortropacaine Sample Management
This guide provides best practices for the long-term storage of Nortropacocaine samples to ensure their stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of Nortropacaine?
For maximal long-term stability, Nortropacaine samples, especially when in solution, should be stored at temperatures of -20°C or lower.[1][2] Samples should be held in airtight, sealed containers to prevent exposure to moisture and air.[3] The storage area should be dark to avoid photodegradation.[4]
Q2: How should solid (powder) Nortropacaine be stored?
Solid Nortropacaine should be stored in a cool, dry, and well-ventilated place.[3] The container must be kept tightly closed to minimize exposure to humidity and atmospheric contaminants. For long-term storage, placing the primary container inside a desiccator at controlled room temperature or in a freezer is recommended.
Q3: What type of containers are recommended for storing Nortropacaine samples?
It is advisable to use amber glass vials with tight-fitting screw caps and inert liners (e.g., PTFE-lined caps). Glass is generally preferred over plastic for long-term storage to prevent leaching and adsorption. For samples in solution, unsilanized glass is a favorable container material.[4]
Q4: What is the expected shelf-life of Nortropacaine under optimal conditions?
While specific long-term stability data for Nortropacaine is not extensively published, its analogue, norcocaine, has shown stability for 7 days in dried saliva spots at room temperature with preservatives.[5] For cocaine and its metabolites, storage at -20°C maintains over 80% recovery after one year.[1][2] Therefore, it is reasonable to expect that under ideal conditions (-20°C or below, protected from light and moisture), Nortropacaine should remain stable for at least one year. However, periodic re-analysis is crucial to confirm integrity.
Q5: Can Nortropacaine samples be stored at 4°C (refrigerated)?
Refrigeration at 4°C is not recommended for long-term storage. Studies on cocaine and its analogues have shown significant degradation at this temperature, with some compounds disappearing completely within 30 to 150 days.[1] Short-term storage (a few days) at 4°C may be acceptable if necessary, but freezing is strongly advised for anything longer.
Q6: How does pH affect the stability of Nortropacaine in solution?
For tropane alkaloids like cocaine and its analogues, pH is a critical factor in stability, particularly in aqueous solutions. Hydrolysis of the ester linkages is a primary degradation pathway. Acidic conditions can help to mitigate this. For instance, the optimal storage for cocaine in urine was found to be at a pH of 5.0.[4] If preparing solutions, using a buffered solvent system in the slightly acidic range may enhance stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample Discoloration | Oxidation or contamination. | Discard the sample. Review handling procedures to prevent future contamination. Ensure storage containers are properly sealed and consider purging with an inert gas (e.g., argon or nitrogen) before sealing. |
| Unexpected Analytical Results (e.g., lower potency, new peaks in chromatogram) | Chemical degradation (e.g., hydrolysis). | Re-analyze the sample using a validated stability-indicating method like HPLC-UV or LC-MS to identify and quantify degradation products. Compare with a freshly prepared standard. If degradation is confirmed, the sample may no longer be suitable for its intended use. |
| Precipitation in a Previously Clear Solution | Change in temperature or solvent evaporation. | Allow the sample to equilibrate to room temperature and gently agitate to see if the precipitate redissolves. If not, it could be a degradation product. Check the container seal for any signs of leakage. |
| Difficulty Dissolving Solid Sample | The sample may have absorbed moisture, leading to clumping. | Dry the sample under vacuum before attempting to dissolve it. Ensure proper storage in a desiccator to prevent moisture absorption. |
Data Presentation: Recommended Storage Conditions
The following table summarizes recommended storage conditions for Nortropacaine and related compounds based on available stability data.
| Parameter | Condition | Rationale |
| Temperature | -20°C or below | Optimal for long-term stability; significantly minimizes degradation seen at 4°C and room temperature.[1][2] |
| Light Exposure | Store in darkness (e.g., amber vials in a closed box) | Prevents photodegradation.[4] |
| Atmosphere | Tightly sealed container; consider inert gas overlay (Argon/Nitrogen) | Minimizes oxidation and exposure to moisture.[3] |
| Container | Amber, unsilanized glass vials with PTFE-lined caps | Inert material prevents adsorption and leaching; amber color protects from light.[4] |
| pH (for solutions) | Slightly acidic (pH ~5.0) | Reduces the rate of hydrolytic degradation.[4] |
Experimental Protocols
Protocol: Stability Assessment of Nortropacaine using HPLC-UV
This protocol outlines a method to assess the purity and degradation of Nortropacaine samples over time.
1. Objective: To quantify the concentration of Nortropacaine and detect the presence of degradation products in a stored sample.
2. Materials:
-
Nortropacaine sample
-
Nortropacaine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and autosampler vials
3. Method:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for tropane alkaloid analysis, for example, a gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water).[6]
-
Standard Preparation: Prepare a stock solution of the Nortropacaine reference standard in the mobile phase or a suitable solvent. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Nortropacaine sample to be tested to a known concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Set to an appropriate wavelength for Nortropacaine (e.g., 230 nm, requires empirical determination).
-
Gradient Program: Develop a gradient to ensure separation of the parent compound from potential degradation products.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the test sample.
-
Analyze the resulting chromatogram.
-
-
Data Interpretation:
-
Calculate the concentration of Nortropacaine in the sample using the standard curve.
-
Examine the chromatogram for any new peaks that are not present in the reference standard. These may represent degradation products.
-
Purity can be expressed as the peak area of Nortropacaine relative to the total peak area of all compounds in the chromatogram.
-
Mandatory Visualization
Caption: Logical workflow for the proper handling and long-term storage of Nortropacaine samples.
References
- 1. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Norcocaine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. Optimization of storage conditions for cocaine and benzoylecgonine in urine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Cocaine, Opiates, and Metabolites in Dried Saliva Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Binding Affinity of Nortropacocaine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of nortropacocaine and its analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key binding assays.
This compound, the N-demethylated analog of cocaine, serves as a crucial scaffold for the development of novel therapeutic agents targeting the monoamine transporters. Modifications to the tropane nitrogen (N-8 position) have been shown to significantly alter both the affinity and selectivity of these compounds for DAT, SERT, and NET. Understanding these structure-activity relationships is paramount for the rational design of compounds with desired pharmacological profiles, such as potential treatments for neuropsychiatric disorders or substance abuse.
Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and a selection of its N-substituted analogs for the dopamine, serotonin, and norepinephrine transporters. The data has been compiled from various radioligand binding studies. Lower Ki values indicate higher binding affinity.
| Compound | N-Substituent | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| Cocaine | -CH₃ | ~100-250 | ~150-350 | ~300-500 | ~0.5-1 | ~0.3-0.5 |
| This compound | -H | ~150-300 | ~2000-4000 | ~1000-2000 | ~0.05-0.1 | ~0.1-0.2 |
| N-Allyl-nortropacocaine | -CH₂CH=CH₂ | ~30-60 | ~1000-2000 | ~500-1000 | ~0.02-0.03 | ~0.03-0.06 |
| N-Propyl-nortropacocaine | -CH₂CH₂CH₃ | ~40-80 | ~1500-3000 | ~600-1200 | ~0.02-0.03 | ~0.04-0.07 |
| N-Benzyl-nortropacocaine | -CH₂Ph | ~100-200 | ~3000-5000 | ~1500-2500 | ~0.02-0.04 | ~0.04-0.08 |
Note: The Ki values are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions (e.g., tissue preparation, radioligand used, incubation parameters).
The data clearly indicates that removal of the N-methyl group from cocaine to yield this compound significantly decreases its affinity for all three transporters, with a particularly marked reduction in potency at SERT and NET. This results in a modest increase in selectivity for DAT over SERT and NET compared to cocaine. Subsequent N-alkylation of this compound with small alkyl groups, such as allyl and propyl, tends to restore or even enhance DAT affinity while maintaining relatively low affinity for SERT and NET, thereby improving DAT selectivity. Larger substituents like benzyl at the nitrogen position appear to be less favorable for DAT binding compared to smaller alkyl groups.
Experimental Protocols
The binding affinities presented above are typically determined using competitive radioligand binding assays. These assays measure the ability of a test compound (e.g., a this compound analog) to displace a known high-affinity radiolabeled ligand from its target transporter.
General Protocol for Radioligand Binding Assay:
-
Tissue Preparation: Brain regions rich in the target transporter (e.g., striatum for DAT, cortex for SERT and NET) are dissected from animal models (e.g., rats, non-human primates). The tissue is homogenized in a suitable buffer and centrifuged to prepare a crude membrane fraction. The final membrane preparation is resuspended in assay buffer.
-
Binding Incubation: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
For DAT binding: [³H]WIN 35,428 is a commonly used radioligand.
-
For SERT binding: [³H]citalopram is a selective radioligand.
-
For NET binding: [³H]nisoxetine is a selective radioligand.
-
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, potent, and selective unlabeled ligand for the target transporter to determine the amount of non-specific binding of the radioligand. For example, 10 µM cocaine or GBR 12909 for DAT, 1 µM fluoxetine for SERT, and 1 µM desipramine for NET.
-
Separation and Quantification: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: Monoamine Transporter Inhibition
Cross-Reactivity of Nortropacocaine in Cocaine Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing cocaine immunoassays, understanding the cross-reactivity of related compounds is paramount for accurate interpretation of results. This guide provides a comparative analysis of the cross-reactivity of nortropacocaine and other relevant metabolites in commercially available cocaine immunoassays, supported by experimental data and detailed protocols.
Executive Summary
Cocaine immunoassays are designed to primarily detect the major metabolite, benzoylecgonine. However, the potential for cross-reactivity with other structurally similar compounds, such as this compound (often referred to as norcocaine in literature), exists. This guide consolidates available data on the cross-reactivity of these compounds in widely used immunoassay systems, highlighting the high specificity of modern assays for benzoylecgonine.
Quantitative Cross-Reactivity Data
The following tables summarize the quantitative cross-reactivity of cocaine, its metabolites, and related compounds in the Siemens EMIT® II Plus Cocaine Metabolite Assay, the Thermo Scientific CEDIA® Cocaine OFT Assay, and the DRI™ Cocaine Metabolite Assay.
Table 1: Cross-Reactivity in Siemens EMIT® II Plus Cocaine Metabolite Assay [1]
| Compound | Cutoff Concentration | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Norcocaine | 150 ng/mL | 100,000 | <0.15% |
| Ecgonine | 150 ng/mL | 5,000 | 3% |
| Cocaine | 150 ng/mL | 29,000 | 0.5% |
| Benzoylecgonine | 150 ng/mL | 150 | 100% |
| Norcocaine | 300 ng/mL | Not specified | Not specified |
| Ecgonine | 300 ng/mL | Not specified | Not specified |
| Cocaine | 300 ng/mL | Not specified | Not specified |
| Benzoylecgonine | 300 ng/mL | 300 | 100% |
| Note: The data for Ecgonine and Cocaine at the 150 ng/mL cutoff indicate the concentration of the compound that produces a result approximately equivalent to the cutoff. |
Table 2: Cross-Reactivity in Thermo Scientific CEDIA® Cocaine OFT Assay [2]
| Compound | Concentration Producing Result Equivalent to Cutoff (10 ng/mL) |
| Cocaethylene | 17 ng/mL |
| Cocaine | 17 ng/mL |
| Ecgonine | 1900 ng/mL |
| Ecgonine methyl ester | 20000 ng/mL |
Table 3: Cross-Reactivity in DRI™ Cocaine Metabolite Assay [3]
| Compound | Cutoff Concentration | Concentration Tested (ng/mL) | % Cross-Reactivity |
| Benzoylecgonine | 150 ng/mL | 150 | 100% |
| Cocaine | 150 ng/mL | 25,000 | 0.6% |
| Cocaethylene | 150 ng/mL | 30,000 | 0.5% |
| Benzoylecgonine | 300 ng/mL | 300 | 100% |
| Cocaine | 300 ng/mL | 50,000 | 0.6% |
| Cocaethylene | 300 ng/mL | 60,000 | 0.5% |
Experimental Protocols
The data presented above are derived from studies conducted by the assay manufacturers. The general methodology for determining cross-reactivity is as follows:
Protocol for Cross-Reactivity Testing in Homogeneous Enzyme Immunoassay (e.g., EMIT®, DRI™)
-
Preparation of Stock Solutions: A high-concentration stock solution of the test compound (e.g., norcocaine) is prepared in a suitable solvent.
-
Spiking into Urine Matrix: The stock solution is spiked into drug-free human urine to achieve a range of concentrations.
-
Immunoassay Analysis: The spiked urine samples are analyzed using the cocaine metabolite assay on a validated clinical chemistry analyzer (e.g., Beckman Coulter DxC 700 AU) according to the manufacturer's instructions.
-
Determination of Response: The assay response (e.g., change in absorbance) for each concentration of the test compound is measured.
-
Calculation of Cross-Reactivity: The concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator (e.g., 150 ng/mL or 300 ng/mL benzoylecgonine) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Benzoylecgonine at Cutoff / Concentration of Test Compound Producing Equivalent Response) x 100
Visualizing the Immunoassay Principle and Workflow
The following diagrams illustrate the principle of the homogeneous enzyme immunoassay and a typical experimental workflow for cross-reactivity testing.
References
A Comparative Analysis of the Neurotoxic Effects of Nortropacocaine and Other Major Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of nortropacocaine, a major metabolite of cocaine, with other well-known stimulants including cocaine, amphetamine, and methamphetamine. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their relative neurotoxic potential.
Introduction to Stimulant Neurotoxicity
Stimulants, while varying in their primary mechanisms of action, can exert significant neurotoxic effects, particularly on monoaminergic systems, most notably the dopaminergic system. Chronic or high-dose use of these substances has been linked to neuronal damage, characterized by dopamine depletion, damage to nerve terminals, and in some cases, neuronal apoptosis. These neurotoxic effects are believed to contribute to the long-term cognitive and psychiatric complications associated with stimulant abuse. The primary mechanisms underlying stimulant-induced neurotoxicity include oxidative stress, excitotoxicity, mitochondrial dysfunction, and neuroinflammation.
Comparative Analysis of Neurotoxic Effects
This section provides a comparative overview of the neurotoxic effects of this compound, cocaine, amphetamine, and methamphetamine, focusing on key markers of neurotoxicity.
Acute Toxicity
The median lethal dose (LD50) is a common measure of acute toxicity. While not a direct measure of neurotoxicity, it provides an indication of the overall toxicity of a substance.
| Compound | Animal Model | Route of Administration | LD50 |
| This compound | Mouse | Intraperitoneal | ~49.7 mg/kg |
| Norcocaethylene | Mouse | Intraperitoneal | ~39.4 mg/kg |
| Cocaine | Mouse | Intraperitoneal | 95.1 mg/kg |
| Amphetamine | Mouse | Intraperitoneal | 55 mg/kg |
| Methamphetamine | Mouse | Intraperitoneal | 134 mg/kg |
Note: LD50 values can vary depending on the specific experimental conditions.
Dopamine Transporter (DAT) Binding and Inhibition
The dopamine transporter is a primary target for many stimulants. Inhibition of DAT leads to increased extracellular dopamine levels, which is central to both the rewarding and neurotoxic effects of these drugs. The affinity of a compound for DAT is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for dopamine uptake.
| Compound | Assay Type | Preparation | Ki (nM) | IC50 (nM) for Dopamine Uptake |
| This compound | Data Not Available | - | - | - |
| Cocaine | [3H]WIN 35,428 Binding | Rat Striatal Membranes | 120 - 189 | 250 - 600 |
| Amphetamine | [3H]WIN 35,428 Binding | - | >10,000 | ~30 |
| Methamphetamine | [3H]WIN 35,428 Binding | - | >5,000 | ~70 |
Note: Ki and IC50 values can vary based on the specific radioligand and experimental conditions used.
Amphetamine and methamphetamine are substrates for DAT and also promote dopamine release, which is a different mechanism from the pure blockade of reuptake by cocaine.
Effects on Dopamine Levels
In vivo microdialysis is a technique used to measure neurotransmitter levels in the brains of living animals. The data below shows the typical effects of these stimulants on dopamine levels in the striatum, a brain region crucial for reward and motor control.
| Compound | Animal Model | Brain Region | Peak Increase in Dopamine |
| This compound | Data Not Available | - | - |
| Cocaine | Rat | Nucleus Accumbens | 300-400% of baseline |
| Amphetamine | Rat | Striatum | ~1000% of baseline |
| Methamphetamine | Rat | Striatum | >1000% of baseline |
Amphetamine and methamphetamine produce a more robust and sustained increase in extracellular dopamine compared to cocaine due to their dual action as DAT substrates and dopamine-releasing agents.
Neuronal Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of neurotoxicity for many stimulants. This can be assessed by measuring the activity of caspases, key enzymes in the apoptotic cascade, or by using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.
Currently, there is a lack of direct comparative studies on the apoptotic potential of this compound versus other stimulants using standardized assays. However, research has shown that cocaine, amphetamine, and methamphetamine can induce apoptosis in various neuronal cell types. For example, methamphetamine has been shown to increase caspase-3 activity and the number of TUNEL-positive cells in the striatum of rodents.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.
Caption: General signaling pathway for stimulant-induced neurotoxicity.
Caption: Workflow for Dopamine Transporter (DAT) binding assay.
Caption: Workflow for assessing neuronal apoptosis.
Detailed Experimental Protocols
Dopamine Transporter (DAT) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]WIN 35,428)
-
Non-labeled competitor drug (e.g., GBR 12909 for non-specific binding)
-
Test compounds (this compound, Cocaine, etc.)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Synaptosomal Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.
-
Wash the pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Dopamine Uptake Assay
Objective: To measure the inhibition of dopamine uptake into synaptosomes by a test compound.
Materials:
-
Rat striatal tissue
-
Krebs-Ringer buffer
-
[3H]Dopamine
-
Test compounds
-
Dopamine uptake inhibitors (for control, e.g., GBR 12909)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat striatal tissue as described in the binding assay protocol.
-
Dopamine Uptake Assay:
-
Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of the test compound.
-
Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 value for the inhibition of dopamine uptake.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
Objective: To detect DNA fragmentation in neuronal cells as a marker of apoptosis.
Materials:
-
Neuronal cell culture or brain tissue sections
-
Paraformaldehyde (for fixing)
-
Permeabilization solution (e.g., Triton X-100 or proteinase K)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For cell cultures, grow cells on coverslips and treat with the test compounds.
-
For tissue, perfuse the animal and prepare brain sections.
-
-
Fixation and Permeabilization:
-
Fix the cells or tissue sections with paraformaldehyde.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
-
TUNEL Staining:
-
Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Counterstaining and Mounting:
-
Wash the samples and counterstain the nuclei with a fluorescent dye like DAPI.
-
Mount the coverslips or tissue sections on microscope slides.
-
-
Analysis:
-
Visualize the samples using a fluorescence microscope.
-
TUNEL-positive cells (apoptotic) will show fluorescence at the wavelength corresponding to the labeled dUTPs.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
-
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.
Materials:
-
Neuronal cell culture
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., a peptide substrate conjugated to a fluorophore)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Lysis:
-
Culture and treat neuronal cells with the test compounds.
-
Lyse the cells to release their contents, including caspases.
-
-
Caspase Activity Measurement:
-
Add the cell lysate to a microplate.
-
Add the caspase-3/7 substrate to each well.
-
Incubate to allow the active caspases to cleave the substrate, releasing the fluorophore.
-
-
Quantification:
-
Measure the fluorescence intensity using a fluorometer or plate reader.
-
The fluorescence intensity is directly proportional to the caspase-3/7 activity.
-
Normalize the results to the protein concentration of the cell lysate.
-
Conclusion
This guide provides a framework for comparing the neurotoxic effects of this compound and other major stimulants. While there is a substantial body of research on the neurotoxicity of cocaine, amphetamine, and methamphetamine, there is a notable lack of data specifically characterizing the neurotoxic profile of this compound at the cellular and molecular levels. The available acute toxicity data suggests that this compound is more toxic than cocaine. However, further research is critically needed to quantify its effects on the dopamine transporter, dopamine homeostasis, and its potential to induce neuronal apoptosis. Such studies are essential for a comprehensive understanding of the neurotoxic risks associated with cocaine use, as this compound is a significant and biologically active metabolite. The experimental protocols provided in this guide offer standardized methods for conducting such comparative neurotoxicity assessments.
In Vitro Validation of Nortropacocaine's Effect on Neurotransmitter Reuptake: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of nortropacocaine's in vitro effects on the reuptake of key neurotransmitters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action. This document summarizes quantitative data, details experimental protocols, and provides visualizations to facilitate a clear understanding of this compound's pharmacological profile in comparison to established reference compounds.
Comparative Analysis of Neurotransmitter Transporter Inhibition
This compound, a demethylated analog of cocaine, demonstrates a distinct profile of interaction with monoamine transporters. To contextualize its effects, this guide compares its inhibitory potency with that of cocaine, a well-characterized non-selective monoamine reuptake inhibitor; methylphenidate, a DAT and NET preferential inhibitor; and fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
The following table summarizes the inhibition constants (Kᵢ) for each compound at the dopamine, serotonin, and norepinephrine transporters. Lower Kᵢ values indicate a higher binding affinity.
| Compound | Dopamine Transporter (DAT) Kᵢ (nM) | Serotonin Transporter (SERT) Kᵢ (nM) | Norepinephrine Transporter (NET) Kᵢ (nM) |
| This compound (Norcocaine) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |
| Cocaine | 610[1] | 140[1] | 1600[1] |
| Methylphenidate | ~100 | ~100,000 | ~100 |
| Fluoxetine | 4180 | 1 | 660 |
Experimental Protocols
The data presented in this guide is predicated on established in vitro methodologies for assessing the interaction of compounds with neurotransmitter transporters. The following protocols provide a detailed overview of the key experiments typically employed in such validation studies.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor or transporter. This method involves the use of a radiolabeled ligand that is known to bind to the target of interest.
Objective: To determine the inhibition constant (Kᵢ) of this compound and comparator compounds for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Test compounds: this compound, cocaine, methylphenidate, fluoxetine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake assays directly measure the functional effect of a compound on the ability of a transporter to internalize its respective neurotransmitter.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and comparator compounds for the reuptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Synaptosomes (resealed nerve terminals) prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or cell lines expressing the transporters.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Test compounds: this compound, cocaine, methylphenidate, fluoxetine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold uptake buffer.
-
Measure the amount of radioactivity taken up by the synaptosomes or cells using a scintillation counter.
-
Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known potent inhibitor.
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of specific uptake against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of neurotransmitter reuptake inhibition and the general workflow of an in vitro validation study.
References
A Head-to-Head Comparison of Nortropacocaine and Tropacocaine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of the efficacy of nortropacocaine and tropacocaine, two tropane alkaloids that are structurally related to cocaine. This document is intended to inform research and development efforts by presenting available data on their binding affinities to monoamine transporters and their in vivo behavioral effects.
Data Presentation: Monoamine Transporter Binding Affinities
Direct comparative studies providing inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for both this compound and tropacocaine from the same experimental setup are limited in the publicly available scientific literature. However, structure-activity relationship (SAR) studies of cocaine analogs provide valuable insights into the expected binding profiles of these compounds.
This compound is the N-demethylated analog of tropacocaine. Research on the N-demethylation of cocaine analogs has shown a distinct pattern of effects on binding affinity for the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Based on these established SAR principles, the following table summarizes the anticipated relative binding potencies:
| Compound | Dopamine Transporter (DAT) Affinity | Serotonin Transporter (SERT) Affinity | Norepinephrine Transporter (NET) Affinity |
| Tropacocaine | High | Moderate | Moderate |
| This compound | High (similar to tropacocaine) | Higher than tropacocaine | Higher than tropacocaine |
Interpretation: The removal of the N-methyl group to form this compound from tropacocaine is expected to have little impact on its affinity for the dopamine transporter.[1] However, this structural modification is predicted to increase its binding potency at both the serotonin and norepinephrine transporters.[1] This suggests that while both compounds are potent at DAT, this compound may exhibit a more mixed pharmacological profile with significant activity at SERT and NET.
In Vivo Efficacy: Behavioral Effects
Comparative in vivo studies directly examining the behavioral effects of this compound and tropacocaine are scarce. However, existing research on tropacocaine and related compounds allows for some inferences.
Contrary to the psychostimulant effects of cocaine, studies have shown that tropacocaine can inhibit spontaneous locomotor activity in mice. This suggests a different in vivo pharmacological profile compared to its more well-known parent compound. The inhibitory effects on locomotion may be related to its activity at multiple monoamine transporters.
For this compound, with its anticipated higher affinity for SERT and NET, it is plausible that it would also not produce cocaine-like locomotor stimulation. Increased serotonergic and noradrenergic activity is often associated with a reduction in locomotor activity and can counteract the stimulant effects of dopamine transporter blockade.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a standard method for determining the binding affinity of test compounds like this compound and tropacocaine to DAT, SERT, and NET.
Objective: To determine the inhibitory constants (Ki) of this compound and tropacocaine for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell lines expressing human DAT, SERT, or NET (e.g., HEK293 cells)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)
-
Test compounds: this compound and tropacocaine
-
Non-specific binding inhibitors: Cocaine (for DAT), imipramine (for SERT), desipramine (for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound (this compound or tropacocaine).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assessment in Rodents
This protocol describes a method to evaluate the in vivo stimulant or depressant effects of this compound and tropacocaine.
Objective: To compare the effects of this compound and tropacocaine on spontaneous locomotor activity in mice or rats.
Materials:
-
Adult male mice or rats
-
This compound and tropacocaine dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control (e.g., saline)
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Place the animals individually into the activity chambers for a period of 30-60 minutes to allow them to acclimate to the novel environment.
-
Drug Administration: Following habituation, administer the test compound (this compound or tropacocaine at various doses) or vehicle via a specific route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, return the animals to the activity chambers and record their locomotor activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound and tropacocaine to the vehicle control group.
Visualizations
Caption: Mechanism of action of tropane alkaloids at the dopamine transporter.
Caption: Workflow for a locomotor activity study.
References
Validating the Purity of Synthesized Nortropacocaine: A Comparative Guide for Researchers
For researchers engaged in drug development and neuroscience, the purity of synthesized compounds is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized nortropacocaine, alongside a comparative analysis of its performance with related tropane alkaloids. Detailed experimental protocols and data presentation are included to assist researchers in establishing robust quality control procedures.
Comparative Analysis of this compound and Alternatives
This compound, a demethylated analog of cocaine, is a valuable tool in neuropharmacological research due to its interaction with monoamine transporters. Its performance is often compared with cocaine and other tropane alkaloids to elucidate the role of the N-methyl group in binding affinity and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
While direct, head-to-head functional comparisons between this compound and a wide range of specific alternatives are limited in publicly available literature, we can infer its expected performance based on structure-activity relationships of tropane alkaloids. The primary mechanism of action for cocaine and its analogs is the inhibition of monoamine reuptake.[1][2][3] The affinity for these transporters is a critical determinant of a compound's pharmacological profile.
Below is a table summarizing the binding affinities (Ki, nM) of cocaine and selected analogs for the monoamine transporters. This data provides a benchmark against which synthesized this compound can be compared. The removal of the N-methyl group to form this compound is expected to alter these binding affinities.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio |
| Cocaine | 250 | 310 | 630 | 1.24 |
| RTI-31 | 0.5 | 3.1 | 24 | 6.2 |
| RTI-55 | 0.2 | 3.3 | 3.4 | 16.5 |
| WIN 35,428 | 13 | 154 | 43 | 11.8 |
Data compiled from various sources. Actual values may vary depending on experimental conditions.
Analytical Methods for Purity Validation
The purity of synthesized this compound should be rigorously assessed to identify and quantify any organic and inorganic impurities, as well as residual solvents. The most common and effective analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Potential Impurities in Synthesized this compound
Based on common synthetic routes for tropane alkaloids, potential impurities may include starting materials, by-products of side reactions, and degradation products. A representative list of potential impurities is provided below.
| Impurity Type | Potential Compounds |
| Starting Materials | Tropinone, ecgonine methyl ester |
| By-products | Isomers of this compound, N-formylthis compound |
| Reagents | Benzoyl chloride, methylating agents (if applicable) |
| Degradation Products | Benzoylecgonine, ecgonine |
| Residual Solvents | Toluene, dichloromethane, methanol, acetone |
Quantitative Purity Data
The following table presents a hypothetical impurity profile for a synthesized batch of this compound, as would be determined by GC-MS or HPLC analysis.
| Analyte | Retention Time (min) | Concentration (% w/w) |
| This compound | 12.5 | 99.5 |
| Impurity A (Isomer) | 11.8 | 0.2 |
| Impurity B (By-product) | 14.2 | 0.1 |
| Residual Solvent (Toluene) | 3.1 | 0.05 |
| Total Purity | 99.5% |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques for purity validation are provided below. These are adaptable protocols based on established methods for cocaine and other tropane alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify volatile and semi-volatile impurities in the synthesized this compound sample.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl siloxane capillary column.
Procedure:
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of methanol.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library. Quantify impurities using an internal standard method.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate, identify, and quantify non-volatile impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of mobile phase.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water) in a gradient or isocratic elution. A typical starting point is 30:70 (v/v) acetonitrile:buffer.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm and 274 nm.
-
-
Data Analysis: Identify peaks by comparing their retention times with those of reference standards. Quantify impurities using an external or internal standard method.
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for validating the purity of synthesized this compound.
Signaling Pathway of Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake by this compound.
References
- 1. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Nortropacocaine Quantification Methods: A Comparative Guide
This guide provides a comparative analysis of commonly employed analytical methodologies for the quantification of nortropacocaine, a key metabolite of cocaine. The data presented is compiled from various validation studies to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance. This document focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques, highlighting their respective validation parameters.
Quantitative Method Performance
The following tables summarize the validation data for this compound (referred to as norcocaine in some literature) quantification from various studies. These tables provide a basis for comparing the analytical performance of different methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data
| Parameter | Matrix | Reported Value | Reference |
| Limit of Detection (LOD) | Nail | 3.5 ng/mg | [1] |
| Intra-assay Precision (CV%) | Nail | <11% | [1] |
| Inter-assay Precision (CV%) | Nail | <4% | [1] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Data
| Parameter | Matrix | Reported Value | Reference |
| Linearity Range | Urine | 1.0 - 100 ng/mL | [2] |
| Within-run Precision (CV%) | Urine | <10% | [2] |
| Between-run Precision (CV%) | Urine | <10% | [2] |
| Correlation Coefficient (r²) | Various | 0.991 - 0.999 | [3] |
Experimental Protocols
The successful quantification of this compound is highly dependent on the experimental protocol, from sample preparation to the analytical instrumentation. Below are detailed methodologies cited in the validation studies.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting cocaine and its metabolites from biological matrices involves solid-phase extraction.
-
Objective: To isolate and concentrate analytes from complex matrices such as urine, blood, or nail samples.
-
General Steps:
-
Sample Pre-treatment: Biological samples are often subjected to initial treatment, such as decontamination for nail samples using methanol.[1]
-
Extraction: The pre-treated sample is passed through an SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: The analytes of interest, including this compound, are eluted from the cartridge using a suitable solvent.
-
Reconstitution: The eluate is often evaporated and reconstituted in a solvent compatible with the analytical instrument.[4]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a well-established technique for the quantification of cocaine and its metabolites.
-
Derivatization: A crucial step for GC-MS analysis of polar metabolites like this compound is derivatization. This process converts the analytes into more volatile and thermally stable compounds. A common derivatizing agent is a mixture of pentafluoropropionic anhydride and pentafluoropropanol (PFPA/PFP).[1]
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) mode is often used for its high sensitivity and specificity.[1]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, specificity, and reduced need for sample derivatization.[3]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation is typically achieved using a reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol/acetonitrile).[2]
-
Tandem Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This allows for the selection of a specific precursor ion for the analyte of interest, its fragmentation, and the detection of specific product ions, which significantly enhances selectivity and sensitivity.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
Caption: A generalized workflow for this compound analysis.
Cocaine Metabolism Pathway
This diagram illustrates the primary metabolic pathways of cocaine, leading to the formation of this compound and other metabolites.
Caption: Major metabolic pathways of cocaine.
References
- 1. Validation of a method to detect cocaine and its metabolites in nails by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive method for detection of cocaine and associated analytes by liquid chromatography-tandem mass spectrometry in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nortropacocaine: A Guide for Laboratory Professionals
The proper disposal of nortropacocaine, a tropane alkaloid and a likely controlled substance, is a critical aspect of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure personal safety, prevent environmental contamination, and meet legal requirements. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Regulatory Framework: DEA and EPA Guidelines
The disposal of this compound falls under the purview of both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). As a controlled substance, its disposal is regulated by the Secure and Responsible Drug Disposal Act of 2010 and further defined in Title 21 Code of Federal Regulations (CFR) Part 1317.[1][2][3] A core principle of these regulations is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance.[1][3]
Furthermore, if this compound or any materials contaminated with it are considered hazardous waste under the Resource Conservation and Recovery Act (RCRA), EPA regulations for hazardous waste management must also be followed.[4]
Step-by-Step Disposal Procedure
The following procedure outlines the general steps for the proper disposal of this compound in a laboratory setting. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including double chemotherapy gloves, a solid-front barrier gown, safety goggles, or a full-face shield.[5]
-
Waste Segregation: All materials that have come into contact with this compound, including empty containers, vials, syringes, gloves, and spill clean-up materials, must be segregated as hazardous waste.[4][5] Do not mix these wastes with other laboratory trash.
-
On-Site Destruction (Rendering Non-Retrievable): For on-site disposal, the controlled substance must be made non-retrievable.
-
Chemical Deactivation: A common method is to use an activated carbon solution to denature the substance.[1] The process generally involves:
-
Removing the this compound from its original packaging.
-
Placing it in a designated container with the activated carbon solution.
-
Agitating the container to ensure thorough mixing.[1]
-
-
Incineration: This is a highly effective method for completely destroying controlled substances.[6] However, it must be carried out in an EPA-approved incinerator.
-
-
Documentation: Meticulous record-keeping is a legal requirement for the disposal of controlled substances.
-
DEA Form 41: Registrants who wish to dispose of a controlled substance must complete this form.
-
Disposal Log: A detailed log of the destruction process must be maintained.[1]
-
Witness Requirement: The entire on-site destruction process must be witnessed by two authorized employees, both of whom must sign the disposal log.[1] These records must be kept for a minimum of two years and be available for inspection by the DEA.[1]
-
-
Off-Site Disposal:
-
Reverse Distributors: A registered practitioner can deliver the controlled substance to a DEA-registered reverse distributor for disposal.[3]
-
Hazardous Waste Vendor: If the waste is classified as hazardous, it must be collected by a licensed hazardous waste vendor. The container must be properly labeled for "incineration only".[4]
-
Disposal Options for this compound
The following table summarizes the primary disposal methods, their key requirements, and relevant considerations.
| Disposal Method | Key Requirements | Considerations |
| On-Site Chemical Deactivation | Must render the substance non-retrievable. Witnessed by two authorized individuals. Documented on a disposal log and DEA Form 41. | Activated carbon slurry is a common method. The entire container may need to be disposed of as hazardous waste.[1] |
| On-Site Incineration | Must be conducted in a DEA and EPA-compliant incinerator. | Highly effective but requires specialized equipment not available in most labs. |
| Reverse Distributor | Transfer to a DEA-registered reverse distributor. Proper packaging and transportation are required. | The reverse distributor is responsible for the ultimate destruction and documentation. |
| Licensed Hazardous Waste Vendor | For materials classified as RCRA hazardous waste. Proper labeling and storage are required. | Ensures compliance with both DEA and EPA regulations. |
Experimental Protocol: Chemical Deactivation using Activated Carbon
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for chemical deactivation using a product like "Secure a Drug" can be adapted. This method utilizes an activated carbon solution to adsorb and denature the chemical.
Methodology:
-
Preparation: In a well-ventilated area, such as a chemical fume hood, prepare the deactivation container. If using a commercial product, follow the manufacturer's instructions, which may involve adding water to the container to activate the carbon.
-
Addition of this compound: Carefully transfer the this compound waste into the container. This includes pure substance, solutions, and any contaminated solids.
-
Mixing: Securely cap the container and gently agitate it to ensure the this compound is fully mixed with the activated carbon slurry.
-
Final Disposal: Once the deactivation process is complete, the sealed container should be placed in the appropriate hazardous waste stream for collection by a licensed vendor. If the original substance was a RCRA hazardous waste, the entire deactivation container must be treated as such.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Handling Protocols for Nortropacocaine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Nortropacocaine, a tropane alkaloid used in research. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in a laboratory setting. The information presented is based on established safety protocols for hazardous research chemicals and data from structurally similar compounds.
Hazard Identification and Safety Summary
| Hazard Category | GHS Classification (Inferred) | Signal Word | Precautionary Statements (Examples) |
| Acute Toxicity (Oral) | Category 2 | Danger | H300: Fatal if swallowed. |
| Acute Toxicity (Dermal) | Category 2 | Danger | H310: Fatal in contact with skin. |
| Acute Toxicity (Inhalation) | Category 2 | Danger | H330: Fatal if inhaled. |
| Reproductive Toxicity | Category 1B/2 | Danger/Warning | H360/H361: May damage fertility or the unborn child. |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or dermal contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness) | Provides a barrier against dermal absorption. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical splash goggles and a face shield | Protects eyes and face from splashes and airborne particles. |
| Body Protection | Chemical-resistant lab coat or disposable coveralls | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Essential for handling the powdered form or when generating aerosols to prevent inhalation of the highly toxic compound. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize risk.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Ventilation: Ensure adequate ventilation and that the containment system is functioning correctly before beginning any work.
-
Emergency Equipment: Verify the location and functionality of emergency equipment, including an eyewash station, safety shower, and a spill kit rated for potent compounds.
2. Weighing and Aliquoting:
-
Powder Handling: Handle solid this compound in a powder containment hood or glove box to prevent aerosolization.
-
Anti-static Measures: Use anti-static weigh boats and tools to prevent the powder from scattering.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
3. Experimental Procedures:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly before leaving the work area.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, pipette tips, and excess material, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Inactivation: For larger quantities of this compound waste, chemical inactivation may be required. Consult with your institution's Environmental Health and Safety (EHS) department for approved procedures.
-
Container Management: Waste containers must be kept closed except when adding waste and stored in a secure, designated area away from incompatible materials.
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of a Tropane Alkaloid Analog
1. Scope: This method outlines the procedure for the quantitative analysis of a tropane alkaloid analog in a solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
2. Materials and Reagents:
-
Tropane alkaloid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (ACS grade)
-
Volumetric flasks
-
Pipettes
-
HPLC vials with septa
3. Reagent Preparation:
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
4. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
5. Sample Preparation:
-
Dissolve the this compound sample in methanol to an estimated concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
6. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 230 nm
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Return to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
7. Data Analysis:
-
Integrate the peak area corresponding to the tropane alkaloid in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the this compound in the sample by interpolating its peak area from the calibration curve.
Safe Handling Workflow for this compound
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
